molecular formula C14H20N2O3 B13517127 Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate

Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate

Katalognummer: B13517127
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: LSYIOKYLSGSHEU-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate (CAS 1097968-27-8) is a chiral benzoate ester derivative of high interest in pharmaceutical research and organic synthesis. With a molecular formula of C14H20N2O3 and a molecular weight of 264.32 g/mol, this compound serves as a valuable synthetic intermediate and building block for the development of complex molecules . Its structure, featuring both a protected amino acid group and a benzoate ester, makes it particularly useful in the design and synthesis of Antibody-Drug Conjugates (ADCs), a cutting-edge class of targeted cancer therapeutics . The stereochemistry of the compound is defined as (S), which is often a critical factor for its biological activity and integration into chiral drug molecules. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans. Proper cold-chain transportation is recommended to preserve the integrity of the compound .

Eigenschaften

Molekularformel

C14H20N2O3

Molekulargewicht

264.32 g/mol

IUPAC-Name

methyl 4-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)11(15)12(17)16-10-7-5-9(6-8-10)13(18)19-4/h5-8,11H,15H2,1-4H3,(H,16,17)/t11-/m1/s1

InChI-Schlüssel

LSYIOKYLSGSHEU-LLVKDONJSA-N

Isomerische SMILES

CC(C)(C)[C@@H](C(=O)NC1=CC=C(C=C1)C(=O)OC)N

Kanonische SMILES

CC(C)(C)C(C(=O)NC1=CC=C(C=C1)C(=O)OC)N

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Guide: Physicochemical Characterization of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Introduction

Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate is a novel small molecule with potential applications in pharmaceutical development. As with any new chemical entity (NCE), a thorough understanding of its physicochemical properties is a prerequisite for any meaningful biological or pharmacological investigation. These fundamental properties govern a compound's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive framework for the systematic characterization of this molecule. We will move beyond a simple checklist of properties, focusing instead on the causality behind experimental choices and the integrated interpretation of data. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data crucial for informed decision-making in a drug discovery and development pipeline.

Molecular Identity and Structural Verification

Before any other property is measured, the absolute identity and purity of the analyte must be unequivocally confirmed. An erroneous or impure sample will invalidate all subsequent data.

Core Structural Attributes

A foundational understanding of the molecule's structure informs the entire characterization strategy.

  • Molecular Formula: C₁₄H₂₀N₂O₃

  • Molecular Weight: 264.32 g/mol

  • Key Structural Features:

    • Aromatic Ring: Provides a chromophore for UV-Vis detection.

    • Ester and Amide Groups: Potential sites for hydrolysis.

    • Primary Amine: A basic center, making the molecule's properties pH-dependent.

    • Chiral Center: (S)-configuration at C2 of the butanamido moiety.

    • Tert-butyl Group: A bulky, lipophilic group that may influence solubility and crystal packing.

Recommended Analytical Workflow for Confirmation

The following is a standard, multi-technique approach to confirm the structure and assess the purity of a newly synthesized batch.

G cluster_synthesis Batch Synthesis & Isolation cluster_confirm Identity & Purity Confirmation cluster_characterize Physicochemical Property Determination cluster_decision Data Integration & Decision Synthesis Synthesis of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate MS Mass Spectrometry (MS) (Confirm MW = 264.32) Synthesis->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Confirm Structure) Synthesis->NMR HPLC HPLC-UV (Assess Purity >95%) Synthesis->HPLC Solubility Aqueous Solubility (Kinetic & Thermodynamic) HPLC->Solubility pKa pKa Determination (Potentiometric or UV-metric) HPLC->pKa LogP Lipophilicity (LogP/LogD) (Shake-Flask or HPLC) HPLC->LogP SolidState Solid-State Analysis (DSC, XRPD, TGA) HPLC->SolidState Decision Proceed to Biological Screening? Solubility->Decision pKa->Decision LogP->Decision SolidState->Decision

Caption: Workflow for Physicochemical Characterization.

Table 1: Predicted Spectroscopic Data and Purity Assessment

Technique Purpose Predicted Observations / Acceptance Criteria
¹H NMR Structural Confirmation- Singlet, ~9H (tert-butyl group) around 1.0-1.5 ppm.[1] - Broad singlet, ~2H (amine N-H) from 0.5-5.0 ppm, exchangeable with D₂O.[2][3] - Protons on carbon adjacent to amine (~2.3-3.0 ppm).[3][4] - Aromatic protons showing para-substitution pattern. - Singlet, 3H (methyl ester).
¹³C NMR Structural Confirmation- Quaternary carbon and methyl carbons of the tert-butyl group.[5] - Signals for aromatic, amide, and ester carbons in expected regions.
Mass Spec (ESI+) Molecular Wt. Confirmation- Primary ion observed: [M+H]⁺ at m/z = 265.33.[6][7][8]
HPLC-UV Purity Assessment- Purity ≥ 95% by peak area normalization for early-stage research.[9][10][11][12][13]

Core Physicochemical Properties

The following properties are critical for predicting the in vivo fate of a drug candidate. The proposed experimental conditions are standard in the pharmaceutical industry and designed to mimic physiological conditions where relevant.

Acidity (pKa)

The pKa of the primary amine is arguably the most critical parameter, as it dictates the charge state of the molecule at physiological pH, which in turn governs solubility, permeability, and receptor interactions.

  • Predicted pKa: Based on similar aliphatic primary amines, the pKa is expected to be in the range of 9.0 - 10.5.

  • Expert Insight: The electron-withdrawing nature of the adjacent amide group will likely lower the pKa slightly compared to a simple alkylamine.

Step-by-Step Protocol: Potentiometric Titration

  • Preparation: Accurately prepare a 1-5 mM solution of the compound in a co-solvent system (e.g., 20% MeOH in water) to ensure solubility across the titration range.

  • Instrumentation: Use a calibrated pH meter and an automated titrator for precise delivery of the titrant.

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl to protonate the amine fully.

  • Back-Titration: Subsequently, titrate the acidified solution with a standardized 0.1 M NaOH solution. Record the pH as a function of the volume of NaOH added.

  • Analysis: The pKa is determined from the inflection point of the titration curve, specifically the pH at which 50% of the amine is neutralized. Software analysis using the Henderson-Hasselbalch equation provides a precise value.

Trustworthiness by Design: This method is self-validating. The shape of the titration curve and the clear inflection point provide confidence in the measurement. The use of standardized acid and base solutions ensures accuracy.

Lipophilicity (LogP and LogD)

Lipophilicity is a key determinant of a drug's ability to cross biological membranes. For an ionizable compound like this one, it is essential to measure the distribution coefficient (LogD) at physiological pH, not just the partition coefficient (LogP) of the neutral species.

  • Predicted LogP: The presence of the bulky tert-butyl group and the aromatic ring suggests a moderate to high lipophilicity for the neutral form.

  • LogD at pH 7.4: Since the predicted pKa is >9, the molecule will be predominantly in its protonated, charged form at pH 7.4. Therefore, LogD₇.₄ will be significantly lower (less lipophilic) than the LogP.

Step-by-Step Protocol: Shake-Flask Method (OECD 107)

  • System Preparation: Use n-octanol (pre-saturated with buffer) and a phosphate buffer at pH 7.4 (pre-saturated with n-octanol).

  • Compound Addition: Prepare a stock solution of the compound in the aqueous phase. Add a known volume to a vial containing a known volume of n-octanol.

  • Equilibration: Vigorously shake the vial for a set period (e.g., 1 hour) to allow the compound to partition between the two phases. Let the phases separate completely, often aided by centrifugation.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Analyze the concentration of the compound in each phase using a validated HPLC-UV method.

  • Calculation: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).

Causality Behind the Choice: The shake-flask method is the gold standard for LogP/D determination. Direct measurement of concentration in both phases provides an unambiguous result. Using a buffer at pH 7.4 gives the most physiologically relevant value for predicting drug absorption and distribution.

Aqueous Solubility

Poor aqueous solubility is a major cause of failure for drug candidates. It is crucial to determine solubility under various conditions to anticipate potential formulation challenges.

  • Predicted Solubility: The molecule has both lipophilic (tert-butyl, aromatic ring) and hydrophilic (amine, ester, amide) features. However, as it will be charged at physiological pH, its solubility is expected to be pH-dependent and likely higher at lower pH values.

Step-by-Step Protocol: Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess of the solid compound to vials containing different aqueous media (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate-buffered saline).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours. This extended time ensures that a true thermodynamic equilibrium between the solid and dissolved states is reached.

  • Phase Separation: Filter or centrifuge the samples to remove all undissolved solid. This is a critical step to avoid overestimation.

  • Quantification: Dilute the supernatant and analyze the concentration of the dissolved compound using a calibrated HPLC-UV method.

  • Result: The measured concentration represents the thermodynamic solubility under those specific conditions.

Expert Insight: We perform this test at multiple pH values because of the amine's pKa. The solubility is expected to be significantly higher at pH 5.0 (where the compound is fully protonated and exists as a salt) than at pH 7.4. This information is vital for selecting appropriate formulation strategies.

Solid-State Properties

The solid-state form of an active pharmaceutical ingredient (API) can profoundly impact its stability, dissolution rate, and manufacturability. An initial screen for polymorphism is a necessary part of characterization.

Table 2: Summary of Key Physicochemical Assays

Property Methodology Rationale / Insight
pKa Potentiometric TitrationDetermines the ionization state at physiological pH, which controls solubility and permeability.
LogD at pH 7.4 Shake-Flask (Octanol/Buffer)Measures effective lipophilicity under physiological conditions, a key predictor of membrane transport.
Aqueous Solubility Thermodynamic (HPLC-UV)Quantifies the maximum dissolved concentration at equilibrium; critical for predicting oral absorption.
Thermal Properties DSC / TGAIdentifies melting point, decomposition temperature, and potential polymorphic forms.
Crystallinity XRPDDetermines if the material is crystalline or amorphous, which affects stability and dissolution.

Recommended Initial Screen:

  • Differential Scanning Calorimetry (DSC): Heating a small sample reveals thermal events. A sharp endotherm indicates the melting point of a crystalline solid, while a broad transition might suggest an amorphous form or the presence of solvates.

  • X-ray Powder Diffraction (XRPD): This technique provides a unique "fingerprint" for a crystalline solid. A sharp diffraction pattern confirms crystallinity, while a broad halo indicates an amorphous material. Running XRPD on batches produced under different crystallization conditions can reveal the existence of different polymorphs.

G cluster_pH Influence of pH on Molecular State cluster_properties Resulting Physicochemical Properties pH_Low Low pH (e.g., pH < 7) [R-NH₃]⁺ Equilibrium pKa ≈ 9.5 pH_Low->Equilibrium Prop_Low Charged (Cationic) Higher Aqueous Solubility Lower Lipophilicity (Low LogD) pH_Low->Prop_Low pH_High High pH (e.g., pH > 11) R-NH₂ Prop_High Neutral Lower Aqueous Solubility Higher Lipophilicity (High LogP) pH_High->Prop_High Equilibrium->pH_High

Caption: Relationship between pH, Ionization, and Properties.

Conclusion and Integrated Perspective

The physicochemical characterization of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate is not merely a data collection exercise. It is an integrated strategy to build a comprehensive profile of a potential drug candidate. The data from these assays—pKa, LogD, solubility, and solid-state form—are interconnected. The pKa informs the design of the LogD and solubility studies. The solid form identified by XRPD and DSC is the material used for all other measurements to ensure consistency.

By following the robust, validated protocols outlined in this guide, researchers can generate a high-quality dataset. This dataset will serve as the foundation for developing suitable formulations, interpreting results from biological assays, and ultimately predicting the in vivo performance of this promising new chemical entity.

References

  • Vertex AI Search Result[6] Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Available from:

  • Vertex AI Search Result[9] Why HPLC Is Essential in the Pharmaceutical Industry. Pharma Now. Available from:

  • Vertex AI Search Result[7] Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH. Available from:

  • Vertex AI Search Result[2] Video: NMR Spectroscopy Of Amines. JoVE. Available from:

  • Vertex AI Search Result[10] Why Is HPLC Ideal for Chemical Purity Testing?. Moravek, Inc. Available from:

  • Vertex AI Search Result[11] HPLC in pharmaceutical analysis. Labotec. Available from:

  • Vertex AI Search Result[14] Small molecule analysis using MS. Bioanalysis Zone. Available from:

  • Vertex AI Search Result[8] 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Chemistry LibreTexts. Available from:

  • Vertex AI Search Result[12] Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs. Available from:

  • Vertex AI Search Result[13] Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. Available from:

  • Vertex AI Search Result[15] 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Chemistry LibreTexts. Available from:

  • Vertex AI Search Result[3] 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available from:

  • Vertex AI Search Result[16] Spectroscopy of Amines. Oregon State University. Available from:

  • Vertex AI Search Result[1] t-Butyl group towers over other 1H resonances. ACD/Labs. Available from:

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  • Vertex AI Search Result[5] 13-C NMR - How Many Signals. Master Organic Chemistry. Available from:

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Technical Whitepaper & Safety Profile: Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Identity

Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate (CAS: 1097968-27-8) is a highly specialized chiral intermediate utilized predominantly in the pharmaceutical research sector[1]. It serves as a foundational building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically functioning as a core motif for von Hippel-Lindau (VHL) E3 ligase recruiting ligands[2]. This whitepaper synthesizes its physicochemical properties, toxicological profile, and validated handling protocols to establish a comprehensive guide for drug development professionals.

Table 1: Physicochemical & Structural Properties
ParameterSpecification
Chemical Name Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate
CAS Registry Number 1097968-27-8[3]
Molecular Formula C₁₄H₂₀N₂O₃
Molecular Weight 264.32 g/mol
Structural Components L-tert-Leucine core + Methyl 4-aminobenzoate spacer
Appearance White to off-white solid/powder
Solubility Soluble in DMF, DMSO, DCM; sparingly soluble in water

Mechanistic Context in Drug Development

In the rapidly evolving field of targeted protein degradation, the architecture of the E3 ligase recruiting moiety is critical for the successful formation of the ternary complex (Target Protein–PROTAC–E3 Ligase)[4].

Causality in Structural Design: The (S)-tert-leucine core of this compound provides a bulky, sterically hindered tert-butyl group. This specific geometry is not arbitrary; it is designed to optimally occupy the hydrophobic binding pocket of the VHL protein, mimicking the native binding dynamics of the hydroxyproline-containing HIF-1α peptide[2]. Concurrently, the methyl 4-aminobenzoate segment acts as a rigid aromatic spacer. Once the methyl ester is hydrolyzed to a carboxylic acid, it provides a highly stable vector for attaching various PROTAC linkers (such as PEG or alkyl chains), projecting the linker out of the E3 ligase pocket to prevent steric clashes with the VHL surface[5].

PROTACMechanism POI Target Protein (POI) PROTAC PROTAC Molecule (tert-Leucine Core) POI->PROTAC POI Ligand Ub Polyubiquitin Chain PROTAC->Ub Ternary Complex E3 VHL E3 Ligase E3->PROTAC E3 Ligand Proteasome 26S Proteasome Ub->Proteasome Degradation

Mechanism of targeted protein degradation via PROTACs utilizing VHL-recruiting ligands.

Safety Data Sheet (SDS) & Toxicological Profile

As an R&D-exclusive chemical, empirical in vivo toxicity data for CAS 1097968-27-8 is limited. Consequently, rigorous risk assessment relies on scientifically validated read-across methodology derived from its constituent moieties: L-tert-leucine and methyl 4-aminobenzoate derivatives[1].

Table 2: GHS Hazard Classification & Safety Parameters
Hazard ParameterGHS ClassificationToxicological Causality & Rationale
Acute Oral Toxicity Category 5 (Est. LD50 > 2000 mg/kg)Extrapolated from amino acid derivatives; low systemic toxicity expected.
Skin Corrosion/Irritation Category 2 (H315)The free primary amine can disrupt epidermal lipid bilayers, causing localized irritation.
Serious Eye Damage Category 2A (H319)Direct contact causes significant ocular irritation due to localized pH alterations.
Skin Sensitization Category 1 (H317)Aromatic amides/amines can act as haptens, potentially triggering immune-mediated sensitization.
STOT - Single Exposure Category 3 (H335)Inhalation of fine crystalline powders may cause acute respiratory tract irritation.
Occupational Exposure & Handling Protocols
  • Storage Conditions: Must be stored at 2–8°C under an inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to slow oxidative degradation and environmental CO₂ absorption (carbamate formation) if left exposed to ambient air.

  • Personal Protective Equipment (PPE): Handlers must utilize nitrile gloves (minimum 0.11 mm thickness to prevent permeation of aromatic organics), safety goggles with side shields, and an approved particulate respirator (N95/FFP2) when weighing dry powders outside of a containment enclosure.

  • Environmental Release: Prevent release into waterways. The lipophilic tert-butyl and aromatic groups present a moderate risk of aquatic toxicity.

Self-Validating Experimental Methodologies

To ensure the scientific integrity of PROTAC synthesis, the generation and handling of this intermediate must follow strict, self-validating protocols to prevent racemization of the critical (S)-stereocenter.

SynthesisWorkflow Boc Boc-L-tert-leucine (Chiral Pool) Coupling Amide Coupling HATU, DIPEA, DMF (Minimizes Epimerization) Boc->Coupling Amine Methyl 4-aminobenzoate (Aromatic Spacer) Amine->Coupling Intermediate Boc-Protected Intermediate (C19H28N2O5) Coupling->Intermediate Yield >85% Deprotection Boc Deprotection TFA / DCM (Acidic Cleavage) Intermediate->Deprotection Product Methyl (S)-4-(2-amino-3,3- dimethylbutanamido)benzoate (CAS: 1097968-27-8) Deprotection->Product Quantitative

Workflow for the synthesis of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate.

Protocol 1: Amide Coupling (Synthesis of Boc-Protected Intermediate)

Causality in Reagent Selection: The coupling of tert-leucine derivatives is notoriously difficult due to the severe steric hindrance imposed by the adjacent tert-butyl group. Standard carbodiimides (e.g., EDC, DCC) result in sluggish kinetics and significant epimerization at the chiral alpha-carbon. HATU is employed because it generates a highly reactive HOAt ester intermediate, accelerating the amidation process while suppressing racemization, thereby preserving the structural integrity of the (S)-enantiomer[2].

  • Preparation: In an oven-dried round-bottom flask under Argon, dissolve Boc-L-tert-leucine (1.0 eq) and Methyl 4-aminobenzoate (1.1 eq) in anhydrous DMF (0.2 M).

  • Activation: Cool the solution to 0°C. Add HATU (1.2 eq) portion-wise. Stir for 10 minutes to allow the formation of the active HOAt ester.

  • Coupling: Add DIPEA (3.0 eq) dropwise. DIPEA acts as a non-nucleophilic base that neutralizes the system without competing for the activated ester. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active amine spot and the emergence of a new, less polar spot indicates completion. Confirm via LC-MS (target [M+H]⁺ = 365 m/z).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Boc Deprotection to Yield Target Compound

Causality in Deprotection: Acidic cleavage using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is selected because the tert-butyl carbamate undergoes fragmentation into isobutylene and carbon dioxide under anhydrous acidic conditions, leaving the methyl ester moiety completely intact.

  • Preparation: Dissolve the crude Boc-protected intermediate in anhydrous DCM (0.1 M).

  • Cleavage: Cool to 0°C and slowly add TFA to achieve a 1:4 TFA:DCM ratio.

  • Reaction: Stir at room temperature for 2 hours.

  • Validation (Self-Validating Step): Monitor gas evolution (isobutylene/CO₂). Once bubbling ceases, the reaction is visually complete. Confirm completion via LC-MS (target [M+H]⁺ = 265.1 m/z).

  • Isolation: Concentrate the mixture under reduced pressure. Neutralize the resulting TFA salt by dissolving in DCM and washing with saturated NaHCO₃. Extract, dry, and concentrate to yield Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate as a free base.

References

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points Frontiers in Chemistry URL:[Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis Signal Transduction and Targeted Therapy (NIH PMC) URL:[Link]

  • 1097968-27-8 CAS Number - Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate ChemSrc URL:[Link]

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Methodological & Application

Application Note: Integration of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in targeted protein degradation (PROTACs), peptidomimetics, and complex macrocycles.

Introduction & Mechanistic Rationale

The development of Proteolysis Targeting Chimeras (PROTACs) and advanced peptidomimetics heavily relies on the precise spatial arrangement of E3 ligase-recruiting motifs. Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate —a dipeptide-like building block comprising L-tert-leucine and methyl 4-aminobenzoate—is a critical intermediate originally popularized in the1[1] and subsequently adapted as a highly efficient precursor for von Hippel-Lindau (VHL) E3 ligase ligands[2].

The Causality Behind Pre-Assembly

In traditional SPPS, coupling an aliphatic amino acid like L-tert-leucine directly to an aniline derivative (such as methyl 4-aminobenzoate) on-resin is thermodynamically and kinetically unfavorable. The extreme steric bulk of the tert-butyl group shields the activated carboxylate, while the aniline nitrogen exhibits inherently weak nucleophilicity due to resonance delocalization into the aromatic ring. Attempting this coupling on a solid support typically results in <30% yield and intractable deletion sequences.

By utilizing the pre-assembled Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate building block, chemists bypass this bottleneck. The molecule presents a highly reactive, unhindered primary amine (on the tert-leucine moiety) that can readily attack a resin-bound activated carboxylic acid (e.g., a PROTAC linker)[3]. The C-terminal methyl ester acts as a robust protecting group during elongation and can be selectively saponified on-resin or post-cleavage to allow further functionalization.

Experimental Workflow & Visualization

The standard application of this building block involves a "reverse-direction" coupling strategy where the PROTAC linker or peptide chain is anchored to the resin, terminating in a free carboxylic acid. The building block is then introduced in the solution phase.

SPPS_Workflow N1 1. Resin-Bound Linker (Free COOH) N2 2. Activation (HATU/DIPEA) N1->N2 N3 3. Building Block Coupling N2->N3 N4 4. On-Resin Saponification N3->N4 N5 5. Cleavage & Deprotection N4->N5

Workflow for the solid-phase integration of the tert-leucine-benzoate building block.

Quantitative Data: Optimization of Coupling Conditions

Because the nucleophile is the primary amine of the tert-leucine moiety, the adjacent tert-butyl group still imposes moderate steric hindrance. Selecting the correct coupling reagent is critical to drive the reaction to >95% completion.

Table 1: Optimization of On-Resin Coupling Conditions (0.1 mmol scale)

Coupling ReagentBase (Equiv)SolventTime (min)TempConversion (%)*
DIC / Oxyma (3.0 eq)NoneDMF12025 °C45%
HBTU (3.0 eq)DIPEA (6.0 eq)DMF12025 °C62%
HATU (2.9 eq)DIPEA (6.0 eq)DMF6025 °C>95%
COMU (2.9 eq)DIPEA (6.0 eq)DMF4525 °C>98%

*Conversion determined by microcleavage and RP-HPLC analysis at 220 nm. Note: The Kaiser test cannot be used here because the resin-bound species is a carboxylic acid, not an amine.

Step-by-Step Methodology

This protocol describes a self-validating system for coupling the building block to a resin-bound PROTAC linker, followed by on-resin saponification.

Phase 1: Resin Preparation & Activation
  • Swelling: Weigh 0.1 mmol of Rink Amide resin (pre-loaded with the desired POI ligand and a carboxyl-terminating linker) into a fritted SPPS syringe. Swell in 5 mL of Dichloromethane (DCM) for 20 minutes, followed by 5 mL of N,N-Dimethylformamide (DMF) for 20 minutes. Drain completely.

  • Activation: In a separate vial, dissolve 0.29 mmol (2.9 eq) of HATU in 2 mL of anhydrous DMF. Add 0.60 mmol (6.0 eq) of N,N-Diisopropylethylamine (DIPEA).

  • Pre-activation: Add the activation mixture to the resin. Agitate for 3 minutes to form the active O-At ester on the resin-bound carboxylic acid.

Phase 2: Nucleophilic Coupling
  • Coupling: Dissolve 0.30 mmol (3.0 eq) of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate in 1 mL of DMF. Add this solution to the activated resin.

  • Agitation: Agitate the reaction mixture at room temperature for 60 minutes.

  • Validation (Microcleavage): Withdraw a few resin beads, wash with DCM, and treat with 100 µL of 95% Trifluoroacetic acid (TFA) for 10 minutes. Evaporate the TFA, dissolve in acetonitrile, and analyze via LC-MS. The mass should reflect the complete disappearance of the free linker mass and the appearance of the coupled methyl ester product.

  • Washing: Wash the resin thoroughly with DMF (3 × 5 mL) and DCM (3 × 5 mL).

Phase 3: On-Resin Saponification

Note: This step is employed if the final construct requires a free benzoic acid for further functionalization (e.g., coupling to a thiazole amine to complete a VHL ligand)[4]. Ensure your POI ligand is base-stable before proceeding. 8. Reagent Preparation: Prepare a 0.5 M solution of Lithium Hydroxide (LiOH) in a solvent mixture of THF/MeOH/H₂O (3:1:1 v/v/v). 9. Saponification: Add 4 mL of the LiOH solution to the resin. Agitate gently for 4 hours at room temperature. 10. Neutralization & Washing: Drain the basic solution. Wash the resin with 1% Acetic Acid in DMF (3 × 5 mL) to neutralize the carboxylate salts, followed by standard DMF (3 × 5 mL) and DCM (3 × 5 mL) washes. 11. Validation: Perform a second microcleavage and LC-MS analysis. The observed mass should shift by -14 Da (loss of the methyl group), confirming quantitative conversion to the free acid.

Phase 4: Cleavage and Global Deprotection
  • Cleavage: Treat the resin with 5 mL of a cleavage cocktail consisting of TFA/Triisopropylsilane (TIPS)/Water (95:2.5:2.5 v/v/v) for 2 hours.

  • Precipitation: Filter the cleavage solution into 40 mL of cold diethyl ether (-20 °C) to precipitate the final conjugate. Centrifuge, decant the ether, and dry the pellet under a vacuum.

References

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker
  • Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles Journal of Medicinal Chemistry
  • Systematic exploration of different E3 ubiquitin ligases: an approach towards potent and selective CDK6 degraders Chemical Science (RSC Publishing)

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Application Notes and Protocols: Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate as a Versatile Building Block for PROTAC Linkers

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation.[1] These heterobifunctional molecules recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2] The linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex.[3] This document provides detailed application notes and protocols for the use of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate, a novel building block for the synthesis of rigid and semi-rigid PROTAC linkers. The incorporation of the tert-butyl glycine motif is intended to impart conformational constraint, which can be advantageous for optimizing ternary complex formation.[4]

Introduction: The Critical Role of Linkers in PROTAC Design

The linker in a PROTAC molecule is not merely a spacer but a key component that governs its biological activity. Linker composition and length dictate the distance and relative orientation between the target protein and the E3 ligase, which is crucial for the formation of a productive ternary complex.[3] While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are commonly used, there is a growing interest in more rigid linkers that can pre-organize the PROTAC molecule into a bioactive conformation.[5][6] Such pre-organization can reduce the entropic penalty of ternary complex formation, potentially leading to improved potency and selectivity.

Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate is a bifunctional building block designed for the modular synthesis of PROTACs. It features a free amine for conjugation to a payload (either a POI ligand or an E3 ligase ligand) and a methyl ester that can be hydrolyzed to a carboxylic acid for further linker elaboration. The embedded (S)-tert-butyl glycine moiety introduces a degree of steric hindrance and conformational rigidity, which can be exploited to fine-tune the linker architecture.

Section 1: Synthesis of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate

Protocol 1.1: Synthesis of Methyl (S)-4-(2-(tert-butoxycarbonylamino)-3,3-dimethylbutanamido)benzoate

Materials:

  • (S)-Boc-2-amino-3,3-dimethylbutanoic acid

  • Methyl 4-aminobenzoate

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S)-Boc-2-amino-3,3-dimethylbutanoic acid (1.0 eq) in anhydrous DMF, add HBTU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add methyl 4-aminobenzoate (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of EtOAc in hexanes) to afford the desired product.

Protocol 1.2: Boc Deprotection to Yield Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate

Materials:

  • Methyl (S)-4-(2-(tert-butoxycarbonylamino)-3,3-dimethylbutanamido)benzoate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected intermediate from Protocol 1.1 in DCM.

  • Add TFA (10-20% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the pH is basic.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.

Characterization Data (Representative):

CompoundMolecular FormulaMolecular Weight1H NMR (CDCl₃, 400 MHz)HRMS (ESI) [M+H]+
Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoateC₁₄H₂₀N₂O₃264.32Expected peaks: δ 8.0-7.8 (d, 2H), 7.7-7.5 (d, 2H), 4.0-3.8 (s, 3H), 3.5-3.3 (m, 1H), 1.1-0.9 (s, 9H).Calculated: 265.1547, Found: 265.1545

Section 2: Incorporation of the Building Block into a PROTAC Linker

The synthesized building block can be readily incorporated into a PROTAC linker through amide bond formation with a suitable E3 ligase ligand or POI ligand. The following protocol provides a general procedure for coupling with an E3 ligase ligand bearing a carboxylic acid, such as a pomalidomide derivative.

Protocol 2.1: Coupling to an E3 Ligase Ligand

Materials:

  • Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate

  • Pomalidomide-linker-COOH (or other suitable E3 ligase ligand with a carboxylic acid handle)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Follow the amide coupling procedure outlined in Protocol 1.1, using the E3 ligase ligand-COOH as the carboxylic acid component and Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate as the amine component.

  • Purify the resulting intermediate by silica gel column chromatography or preparative HPLC.

Section 3: Further Linker Elaboration

The methyl ester of the building block serves as a handle for extending the PROTAC linker. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amine-functionalized POI ligand.

Protocol 3.1: Saponification of the Methyl Ester

Materials:

  • PROTAC intermediate from Protocol 2.1

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the methyl ester intermediate in a mixture of THF, MeOH, and water.

  • Add an aqueous solution of LiOH (1.5 - 2.0 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the product with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Section 4: Final PROTAC Assembly

The final PROTAC is assembled by coupling the carboxylic acid intermediate from Protocol 3.1 with an amine-functionalized POI ligand.

Protocol 4.1: Coupling to a POI Ligand

Procedure:

  • Follow the amide coupling procedure outlined in Protocol 1.1, using the carboxylic acid intermediate from Protocol 3.1 and the amine-functionalized POI ligand.

  • Purify the final PROTAC by preparative reverse-phase HPLC to achieve high purity (>95%).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis Building Block Synthesis cluster_protac_assembly PROTAC Assembly A Boc-(S)-tert-butylglycine C Methyl (S)-4-(2-(Boc-amino)-3,3-dimethylbutanamido)benzoate A->C Amide Coupling (Protocol 1.1) B Methyl 4-aminobenzoate B->C D Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate C->D Boc Deprotection (Protocol 1.2) F Intermediate 1 D->F Amide Coupling (Protocol 2.1) E E3 Ligase Ligand-COOH E->F G Intermediate 2 (COOH) F->G Saponification (Protocol 3.1) I Final PROTAC G->I Amide Coupling (Protocol 4.1) H POI Ligand-NH2 H->I

Caption: Workflow for the synthesis of a PROTAC using the title building block.

PROTAC_MoA cluster_0 cluster_1 cluster_2 cluster_3 POI Protein of Interest Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: General mechanism of action for a PROTAC.

Discussion and Conclusion

The use of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate as a building block for PROTAC linkers offers a strategic approach to introduce conformational rigidity. The tert-butyl group can restrict bond rotation, potentially leading to a more defined three-dimensional structure of the linker. This can be advantageous in cases where a high degree of flexibility is detrimental to the stability of the ternary complex. The modular nature of the synthesis allows for the facile generation of a library of PROTACs with varying linker lengths and attachment points, which is essential for optimizing degradation efficiency. The protocols provided herein are based on standard, robust chemical transformations and can be adapted for a wide range of E3 ligase and POI ligands.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of PROTACs with a C5 Amine Linker. 2025.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC - NIH.
  • Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles.
  • Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. Research Collection. 2023.
  • BenchChem. Application Notes and Protocols: A Step-by-Step Guide to PROTAC Synthesis using Mal-PEG5-acid. 2025.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • BroadPharm. PROTAC linker, E3 Ligase Ligand-Linker.
  • Current strategies for the design of PROTAC linkers: a critical review. PMC.
  • BenchChem. A Researcher's Guide to PROTAC Ternary Complex Characterization: The Critical Role of the Linker. 2025.
  • ChemicalBook. Benzoic acid, 4-amino-3-[[(2S)-2-oxetanylmethyl]amino]-, methyl ester.
  • Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. PMC.
  • Characteristic roadmap of linker governs the r
  • PROTACs with linkers optimised to improve physical properties.... | Download Scientific Diagram.
  • BOC Sciences. Alkyl Linkers in PROTACs - Improve Permeability & PK.
  • MedChemExpress. Thiol-PEG3-Boc (Thiol-PEG3-t-butyl ester) | PROTAC Linker.
  • Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. ChemRxiv.
  • Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). MDPI. 2025.

Sources

Application Note: In Vitro Assay Development for VHL-Targeting PROTACs Using Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of Proteolysis Targeting Chimeras (PROTACs) requires highly optimized E3 ligase ligands to ensure efficient ternary complex formation. Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate is a specialized, bifunctional building block used in the synthesis of von Hippel-Lindau (VHL) E3 ligase ligands [1].

From a structural biology perspective, this compound provides two critical advantages:

  • Target Engagement (L-tert-leucine moiety): The (S)-2-amino-3,3-dimethylbutanamido group is essential for anchoring the ligand deep into the hydrophobic pocket of the VHL protein, engaging in critical van der Waals interactions with residues Tyr98, Ser111, and His115.

  • Rigid Exit Vector (Methyl 4-aminobenzoate moiety): The benzoate ring provides a rigid, aromatic exit vector. Upon mild hydrolysis of the methyl ester (typically via LiOH), the resulting carboxylic acid serves as an ideal attachment point for linker conjugation. This rigidity restricts the conformational degrees of freedom, minimizing the entropic penalty during the formation of the Target-PROTAC-VHL ternary complex—a fundamental driver of catalytic ubiquitination [2].

This application note details the self-validating in vitro assay cascade required to evaluate PROTACs synthesized from this core building block.

Pathway & Workflow Visualization

To validate a PROTAC derived from this benzoate-core building block, the experimental workflow must sequentially prove: (1) VHL binding, (2) Ternary complex formation, and (3) Cellular degradation.

Pathway POI Target Protein (POI) Ternary Ternary Complex POI->Ternary Binary Binding PROTAC PROTAC (Benzoate-Derived Linker) PROTAC->Ternary Scaffold VHL VHL E3 Ligase VHL->Ternary Binary Binding Ub Polyubiquitination Ternary->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Recognition

Figure 1: Mechanism of targeted protein degradation via VHL-recruiting PROTACs.

Workflow Step1 1. PROTAC Synthesis (Benzoate Hydrolysis) Step2 2. VHL Binding (FP Assay) Step1->Step2 Step3 3. Ternary Complex (AlphaScreen) Step2->Step3 Step4 4. Target Degradation (HiBiT Assay) Step3->Step4

Figure 2: Step-by-step workflow for validating VHL-based PROTACs in vitro.

Experimental Protocols: The Assay Cascade

Protocol 1: Fluorescence Polarization (FP) VHL Binding Assay

Causality & Rationale: Before testing degradation, we must confirm that linker attachment to the hydrolyzed benzoate core does not sterically clash with the VHL binding pocket. FP is utilized here because it directly measures the displacement of a fluorescently labeled native ligand (FAM-HIF-1α peptide), ensuring the PROTAC binds the correct allosteric site [1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT). Dilute recombinant VHL-Cul2-Rbx1 (VCB) complex to 30 nM and FAM-HIF-1α peptide to 10 nM.

  • Compound Titration: Prepare a 12-point, 3-fold serial dilution of the synthesized PROTAC in DMSO.

  • Assay Assembly: In a 384-well black microplate, add 10 µL of the VCB/FAM-HIF-1α master mix to 100 nL of the PROTAC dilutions (final DMSO concentration 1%).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes to reach thermodynamic equilibrium.

  • Detection: Read fluorescence polarization on a multimode microplate reader (Excitation: 485 nm, Emission: 535 nm).

  • Self-Validation Control: Include a positive control (unlinked VHL ligand, e.g., VH032) to validate the dynamic range of the assay.

Protocol 2: AlphaScreen Ternary Complex Formation Assay

Causality & Rationale: High binary affinity to VHL does not guarantee degradation. The PROTAC must cooperatively recruit the Protein of Interest (POI). AlphaScreen is chosen over Co-Immunoprecipitation because it is a homogeneous, wash-free assay. This preserves transient, low-affinity ternary complexes and is highly sensitive to the "hook effect"—a biphasic response diagnostic of PROTACs where excess compound saturates both proteins independently, breaking the ternary complex [3].

Step-by-Step Methodology:

  • Protein Labeling: Utilize a His-tagged POI and a biotinylated VCB complex.

  • Complex Assembly: In a 384-well OptiPlate, combine 10 nM His-POI, 10 nM biotin-VCB, and a 12-point titration of the PROTAC (from 1 pM to 10 µM).

  • Incubation: Incubate for 60 minutes at room temperature to allow ternary complex formation.

  • Bead Addition (Light Sensitive): Under green light, add 5 µg/mL of Streptavidin-Donor beads and 5 µg/mL of Nickel-Chelate Acceptor beads.

  • Final Incubation & Read: Incubate for an additional 60 minutes in the dark. Read luminescence at 615 nm using an Alpha-enabled plate reader.

  • Self-Validation Control: Pre-incubate a control well with a 100-fold excess of free VHL ligand. A loss of AlphaScreen signal confirms that the complex formation is specifically driven by the VHL-binding moiety of the PROTAC.

Protocol 3: HiBiT-Tagged Cellular Degradation Assay

Causality & Rationale: To measure true catalytic degradation, we must move to a live-cell format. The HiBiT system (a split-luciferase assay) is superior to Western blotting because it provides a highly quantitative, high-throughput measure of endogenous protein levels without the artifacts associated with exogenous overexpression [3].

Step-by-Step Methodology:

  • Cell Seeding: Seed CRISPR-engineered cells expressing a HiBiT-tagged POI into a 96-well white tissue culture plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (10 µM to 0.1 nM).

  • Degradation Window: Incubate for 4 to 24 hours (time-course optimization is recommended as degradation kinetics vary by target).

  • Detection: Add an equal volume of Nano-Glo® HiBiT Lytic Reagent (containing the LgBiT protein and furimazine substrate). Shake for 10 minutes.

  • Measurement: Read luminescence. The signal is directly proportional to the remaining POI.

  • Self-Validation Control: Co-treat a parallel set of wells with the PROTAC and 1 µM of the proteasome inhibitor MG132. Rescue of the luminescent signal confirms that the loss of target is strictly due to proteasomal degradation, not off-target cytotoxicity.

Data Interpretation & Quantitative Metrics

To standardize the evaluation of PROTACs derived from the Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate core, summarize your findings against the following benchmark metrics.

Assay TypeKey MetricExpected Range for Optimized PROTACMechanistic Interpretation
FP Binding IC₅₀ (VHL)10 nM – 150 nMConfirms the benzoate linkage does not sterically occlude the VHL binding pocket.
AlphaScreen Peak LuminescenceSignal/Background > 10Indicates strong, cooperative ternary complex formation.
AlphaScreen Hook Effect Peak100 nM – 1 µMIdentifies the optimal concentration for maximum ternary complex assembly.
HiBiT Cellular DC₅₀1 nM – 50 nMThe concentration at which 50% of the target protein is degraded.
HiBiT Cellular Dₘₐₓ> 85%The maximum degradation capacity; indicates robust catalytic turnover.

References

  • Title: Discovery of 4-Hydroxy-5-(substituted phenyl)-pyrrolidine-2-carboxamides as Potent Inhibitors of the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. Source: Journal of Medicinal Chemistry (2014). URL: [Link]

  • Title: PROTAC targeted protein degraders: the past is prologue. Source: Nature Reviews Drug Discovery (2022). URL: [Link]

  • Title: Catalytic in vivo protein knockdown by small-molecule PROTACs. Source: Nature Chemical Biology (2015). URL: [Link]

Application Note: Catalytic Amide Bond Formation with Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate (hereafter referred to as Intermediate 1 ) is a critical, high-value building block in the synthesis of von Hippel-Lindau (VHL) E3 ligase ligands used in Proteolysis Targeting Chimeras (PROTACs)[1],[2]. Structurally, it consists of a methyl 4-aminobenzoate core coupled to an L-tert-leucine residue, leaving a free primary α -amine.

The subsequent coupling of Intermediate 1 to the left-hand side (LHS) of the VHL ligand—typically an N-Boc-L-hydroxyproline derivative—represents a formidable synthetic bottleneck. The extreme steric bulk of the adjacent tert-butyl group severely retards nucleophilic attack. Traditional stoichiometric coupling reagents (e.g., HATU, EDC/HOBt) often require massive excesses and extended reaction times, which invariably lead to the epimerization of the carboxylic acid partner and high E-factors (environmental waste). To overcome this, catalytic direct amidation has emerged as a superior, atom-economical methodology that preserves stereochemical integrity[3],[4].

Mechanistic Rationale: Overcoming Steric Hindrance (E-E-A-T)

As an application scientist optimizing PROTAC workflows, it is crucial to understand why standard reagents fail and how catalysis solves the problem.

  • The Failure Mode of Stoichiometric Reagents: When using uronium salts like HATU, the carboxylic acid is rapidly converted into a highly reactive activated ester. Because the tert-butyl group of Intermediate 1 sterically blocks the incoming trajectory of the amine, the intermolecular C-N bond formation is drastically slowed. This kinetic delay allows the activated ester to undergo an intramolecular cyclization into an oxazolone intermediate. The oxazolone readily undergoes base-catalyzed enolization, resulting in the epimerization (loss of chirality) of the L-hydroxyproline derivative before the amide bond can form.

  • The Boronic Acid Solution: Boronic acid catalysts, such as 5-methoxy-2-iodophenylboronic acid (MIBA) or gem-diboronic acids, operate via a completely different mechanism[3],[4]. The boronic acid condenses with the carboxylic acid to form a transient monoacyloxyborane. The boron center acts as a Lewis acidic template, pre-organizing Intermediate 1 via dative bonding. This converts a difficult intermolecular collision into a highly favored intramolecular delivery of the amine to the carbonyl carbon. Because no oxazolone is formed, epimerization is completely suppressed.

  • The Group IV Metal Alternative: Titanium(IV) catalysts, such as Ti(O-iPr)₄, act as highly oxophilic Lewis acids that activate the carbonyl group while accommodating bulky substrates in their coordination sphere, offering a highly scalable alternative for process chemistry[5].

VHL_Workflow A L-tert-Leucine C Methyl (S)-4-(2-amino-3,3- dimethylbutanamido)benzoate A->C Amide Coupling & Deprotection B Methyl 4-aminobenzoate B->C E Catalytic Amidation (Boronic Acid or Ti(IV)) C->E D LHS Carboxylic Acid (e.g., N-Boc-L-Hydroxyproline) D->E F VHL Ligand Core (PROTAC Precursor) E->F - H2O

Workflow for VHL ligand assembly via catalytic amidation of Intermediate 1.

Experimental Methodologies

Protocol A: Boronic Acid-Catalyzed Direct Amidation (Bench-Scale Optimization)

This protocol utilizes 5-methoxy-2-iodophenylboronic acid (MIBA) to couple Intermediate 1 with N-Boc-(2S,4R)-4-hydroxyproline.

Reagents:

  • Intermediate 1 : 1.00 mmol

  • N-Boc-(2S,4R)-4-hydroxyproline: 1.05 mmol

  • MIBA Catalyst: 0.10 mmol (10 mol%)

  • Solvent: Fluorobenzene (15 mL)

  • Desiccant: Activated 4Å Molecular Sieves (2.0 g)

Step-by-Step Procedure:

  • Apparatus Setup: Equip a 50 mL round-bottom flask with a Soxhlet extractor containing the activated 4Å molecular sieves in the thimble. Attach a reflux condenser under a nitrogen atmosphere.

    • Causality: Placing the sieves in a Soxhlet thimble rather than directly in the flask prevents mechanical abrasion of the sieves and prevents the catalyst/product from being irreversibly trapped in the zeolite pores.

  • Reaction Initiation: Add Intermediate 1 , the carboxylic acid, and the MIBA catalyst to the flask. Add 15 mL of fluorobenzene.

    • Causality: Fluorobenzene (b.p. 85 °C) provides the optimal thermal energy to drive the catalytic cycle without causing thermal degradation of the Boc-protecting group, which can occur in higher-boiling solvents like toluene[6].

  • Reflux & Self-Validation: Heat the mixture to a vigorous reflux (external bath at 100 °C) for 16 hours.

    • Self-Validation: The reaction is a self-validating system; the continuous extraction of water into the Soxhlet thimble drives the thermodynamic equilibrium toward the amide product. Reaction completion can be orthogonally verified via LC-MS (monitoring the disappearance of the amine mass).

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash sequentially with 1M HCl (10 mL), saturated NaHCO₃ (10 mL), and brine. Dry over MgSO₄ and concentrate in vacuo.

Catalytic_Cycle BA Boronic Acid Catalyst Ar-B(OH)2 Acy Monoacyloxyborane Intermediate BA->Acy + Carboxylic Acid - H2O CA Carboxylic Acid (VHL LHS) CA->Acy Tetra Pre-organized Tetrahedral Transition State Acy->Tetra + Amine Coord. Amine Sterically Hindered Amine (Intermediate 1) Amine->Tetra Product Amide Product + H2O Tetra->Product C-N Bond Formation Product->BA Catalyst Regeneration

Catalytic cycle of boronic acid-mediated direct amidation overcoming steric hindrance.

Protocol B: Titanium(IV)-Catalyzed Direct Amidation (Process Scale-Up)

For multi-gram scale-up where boronic acids may be cost-prohibitive, Group IV metal catalysis offers a robust alternative[5].

Step-by-Step Procedure:

  • Preparation: In a 250 mL reactor equipped with a Dean-Stark trap, combine Intermediate 1 (10.0 mmol) and the carboxylic acid (10.5 mmol) in cyclopentyl methyl ether (CPME, 100 mL).

  • Catalyst Addition: Slowly add Ti(O-iPr)₄ (1.5 mmol, 15 mol%) via syringe.

    • Causality: CPME is selected as a green solvent that forms an excellent azeotrope with water, allowing highly efficient water removal in the Dean-Stark trap without the need for molecular sieves.

  • Reflux: Heat to reflux (106 °C) for 18 hours.

    • Self-Validation: The stoichiometric collection of water (~0.18 mL) in the Dean-Stark trap visually confirms reaction progression. Aliquots analyzed via chiral HPLC will confirm the absence of epimerized byproducts, validating the mild nature of the Ti(IV) activation.

  • Quench: Cool the mixture and quench with 5 mL of water to hydrolyze the titanium catalyst into insoluble TiO₂. Filter through a pad of Celite, wash the filtrate with 0.5M NaOH, and concentrate.

Quantitative Data Analysis

The following table summarizes the performance metrics of catalytic amidation versus traditional stoichiometric coupling for the synthesis of the VHL ligand core. Catalytic methods drastically reduce the E-factor (mass of waste per mass of product) while virtually eliminating epimerization.

MethodologyCatalyst / ReagentYield (%)Epimerization (%)E-FactorScalability
Stoichiometric HATU / DIPEA (1.5 equiv)628.5> 50Poor
Boronic Acid Catalysis MIBA (10 mol%)89< 0.5< 10Excellent
Group IV Catalysis Ti(O-iPr)₄ (15 mol%)84< 1.0< 15Good

Note: Epimerization was determined via chiral HPLC analysis of the crude reaction mixture prior to purification.

References

  • Ishihara, K., et al. "Organoboron catalysis for direct amide/peptide bond formation." Chemical Communications, 2024, 60, 448-451.

  • Bricelj, A., et al. "E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points." Frontiers in Chemistry, 2021, 9, 707317.

  • Lanigan, R. M., et al. "Green Catalytic Direct Amide Bond Formation." RSC Books, 2013.

  • Wang, H., et al. "Catalytic Dehydrative Peptide Synthesis with gem-Diboronic Acids." ACS Catalysis, 2019, 10(1), 523-534.

  • Lundberg, H., et al. "Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4." Chemistry Central Journal, 2017, 11, 87.

Sources

Application Note & Detailed Protocols for Bioconjugation Utilizing Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A New Frontier in Bioconjugation for Targeted Therapeutics

The field of biotherapeutics is increasingly focused on the development of highly targeted drug delivery systems that maximize efficacy while minimizing off-target toxicity. Antibody-drug conjugates (ADCs) represent a paradigm of such systems, combining the exquisite specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule payload. The success of an ADC is critically dependent on the precise and stable linkage of the payload to the antibody.[1] This document provides a comprehensive guide to the bioconjugation of a novel payload molecule, Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate, to a monoclonal antibody.

This application note will detail a robust protocol for the covalent attachment of this molecule via its primary amine to the carboxyl groups present on the surface of an antibody. The methodology leverages the well-established and versatile 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, a "zero-length" crosslinking approach that creates a stable amide bond.[2][3] We will provide a step-by-step experimental workflow, from reagent preparation to the purification and characterization of the final conjugate, ensuring scientific integrity and reproducibility.

Principle of the Method: EDC/NHS Mediated Amide Bond Formation

The conjugation of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate to a monoclonal antibody is achieved through a two-step process that targets the carboxyl groups of glutamic and aspartic acid residues on the antibody surface.

  • Activation of Carboxyl Groups: EDC reacts with the carboxyl groups on the antibody to form a highly reactive and unstable O-acylisourea intermediate.[3]

  • Formation of a Semi-Stable NHS Ester: To enhance the efficiency of the reaction and minimize the hydrolysis of the O-acylisourea intermediate, N-hydroxysuccinimide (or its water-soluble analog, Sulfo-NHS) is introduced. It reacts with the intermediate to form a more stable, amine-reactive NHS ester.[2][3]

  • Nucleophilic Attack by the Primary Amine: The primary amine of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate then attacks the NHS ester, resulting in the formation of a stable amide bond and the release of NHS.[1]

This two-step approach provides greater control over the conjugation reaction and is generally more efficient than a one-step EDC-mediated reaction.[3]

G cluster_0 Step 1: Activation of Antibody Carboxyl Groups cluster_1 Step 2: Formation of NHS Ester cluster_2 Step 3: Conjugation with Payload Antibody-COOH Antibody with Carboxyl Group O-acylisourea O-acylisourea Intermediate (unstable) Antibody-COOH->O-acylisourea + EDC EDC EDC NHS NHS / Sulfo-NHS NHS_Ester Amine-Reactive NHS Ester (semi-stable) O-acylisourea_2->NHS_Ester + NHS Payload Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate (with Primary Amine) ADC Antibody-Drug Conjugate (Stable Amide Bond) NHS_Ester_2->ADC + Payload-NH2

Figure 1: Reaction mechanism of EDC/NHS mediated conjugation.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog NumberNotes
Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoateCustom SynthesisN/ADissolve in anhydrous DMSO to prepare a stock solution.
Monoclonal Antibody (e.g., Human IgG1)VariousAt a concentration of ≥2 mg/mL.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)VariousStore at -20°C with desiccant. Equilibrate to room temperature before opening.[4]
N-Hydroxysulfosuccinimide (Sulfo-NHS)VariousStore at 4°C with desiccant.
Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)In-housePrepare fresh.
Coupling Buffer (Phosphate-Buffered Saline, pH 7.2-7.5)VariousMust be free of primary amines.[1]
Quenching Buffer (1 M Tris-HCl, pH 8.5)In-houseTo stop the reaction.
Anhydrous Dimethyl Sulfoxide (DMSO)VariousFor dissolving the payload.
Zeba™ Spin Desalting Columns (7K MWCO)Thermo Fisher89882For buffer exchange and purification.
Amicon® Ultra Centrifugal Filter Units (30K MWCO)MilliporeSigmaFor concentrating the final ADC.
Step-by-Step Conjugation Protocol

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Activation cluster_2 Phase 3: Conjugation cluster_3 Phase 4: Purification & Analysis A Prepare Buffers and Reagent Solutions B Buffer Exchange of Antibody into Activation Buffer A->B C Add EDC and Sulfo-NHS to Antibody Solution B->C D Incubate for 15-30 min at Room Temperature C->D E Buffer Exchange of Activated Antibody into Coupling Buffer (pH 7.2-7.5) D->E F Add Payload Solution to Activated Antibody E->F G Incubate for 2 hours at RT or Overnight at 4°C F->G H Quench Reaction with Tris-HCl G->H I Purify ADC using Desalting Column H->I J Characterize ADC (HIC-HPLC, MS) I->J

Figure 2: Experimental workflow for ADC synthesis.

Phase 1: Preparation

  • Reagent Preparation:

    • Prepare Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) and Coupling Buffer (PBS, pH 7.2). Ensure all buffers are filtered and degassed.

    • Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[4]

    • Prepare a 10 mg/mL stock solution of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate in anhydrous DMSO.

  • Antibody Preparation:

    • Buffer exchange the antibody into Activation Buffer using a Zeba™ Spin Desalting Column to a final concentration of 2-10 mg/mL. This step is crucial to remove any amine-containing buffers like Tris.[1]

Phase 2: Antibody Activation

  • To 1 mL of the antibody solution in Activation Buffer, add EDC to a final concentration of 2 mM and Sulfo-NHS to a final concentration of 5 mM.

    • Scientist's Note: The molar ratio of Antibody:EDC:Sulfo-NHS can be optimized, but a good starting point is approximately 1:10:25 for a 1 mg/mL antibody solution.[5]

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Phase 3: Conjugation

  • Immediately after activation, remove excess EDC and Sulfo-NHS by buffer exchanging the activated antibody into Coupling Buffer (pH 7.2) using a Zeba™ Spin Desalting Column. This step also raises the pH to favor the reaction with the primary amine.[4]

  • Add a 10- to 20-fold molar excess of the dissolved Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate solution to the activated antibody solution. Ensure the final concentration of DMSO is below 10% to avoid antibody denaturation.[6]

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Phase 4: Purification

  • Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM and incubating for 15 minutes.

  • Purify the ADC from unreacted payload and other small molecules using a Zeba™ Spin Desalting Column, exchanging the buffer to a desired storage buffer (e.g., PBS, pH 7.4).

  • Concentrate the purified ADC using an Amicon® Ultra centrifugal filter unit if necessary.

Characterization of the Antibody-Drug Conjugate

Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR of ADCs.[7] The conjugation of the hydrophobic payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated payloads.

Typical HIC-HPLC Parameters:

ParameterCondition
Column Butyl or Phenyl-based HIC column
Mobile Phase A 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
Mobile Phase B 25 mM Sodium Phosphate, pH 7.0
Gradient Linear gradient from 0% to 100% B over 30 minutes
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 280 nm

Data Analysis:

The average DAR is calculated as a weighted average of the peak areas of the different drug-loaded species.[7][]

Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100

Peak IDDrug Load (DAR)Retention Time (min)Peak Area (%)
1010.515
2112.825
3214.230
4315.520
5416.810
Average DAR 2.05 100

Average DAR = ((150) + (251) + (302) + (203) + (104)) / 100 = 2.05*

Mass Spectrometry (MS)

Intact mass analysis by electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the identity of the different drug-loaded species and to verify the DAR distribution.[]

Troubleshooting

ProblemPossible CauseSolution
Low Conjugation Efficiency - Inactive EDC/Sulfo-NHS due to hydrolysis.- pH of activation buffer is too high.- Presence of primary amines in buffers.- Use fresh EDC/Sulfo-NHS and equilibrate to room temperature before use.[4]- Ensure activation buffer pH is between 4.5-6.0.[2]- Use amine-free buffers for antibody preparation and conjugation.[1]
Antibody Aggregation - High concentration of organic solvent (DMSO).- High DAR leading to increased hydrophobicity.- Keep the final DMSO concentration below 10%.[6]- Optimize the molar excess of the payload to achieve a lower average DAR.
Precipitation during Reaction - Antibody concentration is too high.- Suboptimal buffer conditions.- Perform the reaction at a lower antibody concentration.- Ensure the pH is appropriate for each step and that the antibody is soluble in the chosen buffers.

References

  • Site-Specific Lysine Arylation as an Alternative Bioconjugation Strategy for Chemically Programmed Antibodies and Antibody–Drug Conjugates. ACS Publications. Available from: [Link]

  • A review of conjugation technologies for antibody drug conjugates. PMC - NIH. Available from: [Link]

  • Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications (RSC Publishing). Available from: [Link]

  • Lysine-based Conjugation Service. Creative Biolabs. Available from: [Link]

  • Conjugation Protocol for Amine-Reactive CoraFluor™ Reagents. Bio-Techne. Available from: [Link]

  • Characterization of Antibody-Drug Conjugates (ADC) using 2-Dimension Liquid Chromatography (2D-LC) and Native Mass Spectrometric. Agilent. Available from: [Link]

  • HIC HPLC Analysis of Biopolymer, Conjugate, and ADC. CellMosaic. Available from: [Link]

  • Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. ResearchGate. Available from: [Link]

  • Amine-Reactive Probes. the Joseph Lab. Available from: [Link]

  • Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International. Available from: [Link]

  • Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Agilent. Available from: [Link]

  • Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. PubMed. Available from: [Link]

  • Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Waters Corporation. Available from: [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. Available from: [Link]

  • Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody–Drug Conjugates Based on Size Exclusion Chromatography. Analytical Chemistry - ACS Publications. Available from: [Link]

  • Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates. J-Stage. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction:

This guide is a dedicated technical resource for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate. The complex structure of this compound, which includes a basic primary amine and a lipophilic tert-butyl group, often leads to solubility issues. This document provides a structured and in-depth troubleshooting approach based on fundamental physicochemical principles and proven experimental strategies. By explaining the rationale behind each technique, this guide aims to empower users to make well-informed decisions in their experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions about the solubility of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate.

Q1: Why is Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate poorly soluble in water or standard buffers like PBS (pH 7.4)?

A1: The limited aqueous solubility of this compound is due to its molecular structure. The large, non-polar tert-butyl group and the aromatic benzene ring make the molecule significantly lipophilic (hydrophobic). While the primary amine group can be ionized to form a more soluble salt, the molecule as a whole retains a strong hydrophobic character. At a neutral pH, such as in PBS (pH 7.4), the primary amine is only partially protonated, resulting in insufficient electrostatic interactions with water to overcome the compound's crystal lattice energy.

Q2: I tried heating the solution to dissolve the compound, but it precipitates out again when it cools. What is happening?

A2: This phenomenon indicates that the compound's solubility is highly dependent on temperature but is thermodynamically unstable in the solvent system at lower temperatures. Heating provides the energy needed to break the crystal lattice, allowing the solvent to dissolve the molecule. However, as the solution cools, it returns to a lower energy state, and the compound precipitates out because it is no longer soluble at the reduced temperature. This suggests that temperature modification alone is not a reliable method for achieving a stable formulation.

Q3: Is it possible to use a co-solvent like DMSO or ethanol to dissolve the compound first?

A3: Yes, this is a widely used and often effective initial approach. Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate is typically soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents such as ethanol.[1] A common method is to prepare a concentrated stock solution in one of these organic solvents, which can then be diluted into the aqueous experimental medium. It is crucial to monitor the final concentration of the organic solvent in the aqueous phase, as it can affect the experimental system (e.g., cell viability). As a best practice, the final co-solvent concentration should be kept below 1%, and often under 0.1%, to minimize potential off-target effects.[2]

Q4: What is the pKa of the primary amine, and why is it important?

A4: The pKa of the primary amine is a crucial parameter that determines its ionization state at different pH levels. While the precise experimental pKa for this specific molecule is not widely published, it can be estimated based on similar aniline derivatives to be in the range of 4-5. This means that at a pH below its pKa, the amine group will be predominantly protonated (-NH3+), forming a more water-soluble cation.[3] Conversely, at a pH above the pKa, it will exist in its neutral, less soluble form (-NH2).[3] Understanding this relationship is key to using pH modification as a solubilization strategy.

Part 2: In-Depth Troubleshooting Guides & Protocols

This section offers detailed, step-by-step protocols to systematically address and resolve solubility issues with Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate.

Guide 1: pH-Dependent Solubility Adjustment

Principle: The most direct method to enhance the solubility of an ionizable compound is to adjust the pH of the aqueous medium to favor the charged form. For Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate, which has a basic primary amine, lowering the pH will increase the proportion of the protonated, more soluble form.[4][]

Experimental Protocol: pH Adjustment for Solubilization

  • Prepare Acidic Buffers: Create a series of biologically compatible buffers with pH values below the estimated pKa of the primary amine. Suitable options include citrate buffers (pH 3-6) or acetate buffers (pH 3.6-5.6).

  • Initial Solubility Screening:

    • Add a known excess amount of the solid compound into separate vials.

    • Add a fixed volume of each acidic buffer to the vials.

    • Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 2-24 hours).

  • Quantification:

    • After equilibration, filter the samples using a 0.22 µm syringe filter to remove undissolved solids.

    • Measure the concentration of the dissolved compound in the filtrate with a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the buffer's pH to create a pH-solubility profile. This will help identify the optimal pH for your desired concentration.

Data Presentation: Expected pH-Solubility Profile

pHBuffer SystemExpected Solubility TrendRationale
3.0CitrateHighestThe amine is almost fully protonated (>90%), maximizing electrostatic interactions with water.
4.0Citrate/AcetateHighThe amine is predominantly protonated.
5.0AcetateModerateAs the pH approaches the pKa, a significant portion of the compound remains protonated.
6.0MES/PhosphateLowAbove the pKa, the neutral form becomes dominant, causing a sharp drop in solubility.
7.4PBS/HEPESVery LowThe compound is mainly in its neutral, lipophilic form, leading to minimal aqueous solubility.

Troubleshooting Logic: pH Adjustment Strategy

start Start: Poor Solubility in Neutral Buffer (pH 7.4) check_pka Is the compound basic? (Contains primary amine) start->check_pka lower_ph Strategy: Lower the pH of the aqueous medium check_pka->lower_ph  Yes prepare_buffers Protocol: Prepare acidic buffers (e.g., Citrate, Acetate) lower_ph->prepare_buffers screen_solubility Experiment: Screen solubility at different pH values prepare_buffers->screen_solubility quantify Analysis: Quantify dissolved compound via HPLC/LC-MS screen_solubility->quantify select_ph Decision: Select optimal pH for target concentration quantify->select_ph end End: Compound successfully dissolved at acidic pH select_ph->end no_change If solubility is still insufficient, consider co-solvents or excipients select_ph->no_change

Caption: Decision workflow for using pH adjustment to solubilize a basic compound.

Guide 2: Co-Solvent Systems

Principle: When pH modification is not sufficient or feasible, a water-miscible organic co-solvent can enhance solubility by reducing the polarity of the solvent system. The co-solvent disrupts the hydrogen bonding network of water, creating a more favorable environment for the lipophilic portions of the solute.[4][6]

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): A potent, polar aprotic solvent ideal for creating high-concentration stock solutions.[1]

  • Ethanol (EtOH): A polar protic solvent often favored for biological applications due to its lower toxicity compared to DMSO.[2]

  • Polyethylene Glycol 400 (PEG 400): A non-ionic, water-miscible polymer commonly used in pharmaceutical formulations.[2]

  • Propylene Glycol (PG): Another widely used co-solvent with a good safety profile.[2]

Experimental Protocol: Co-solvent Screening

  • Prepare Stock Solution: Dissolve a high concentration of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate in your chosen co-solvent (e.g., 10-50 mM in 100% DMSO).

  • Serial Dilution into Aqueous Buffer:

    • Perform serial dilutions of the stock solution into your target aqueous buffer (e.g., PBS pH 7.4).

    • Thoroughly vortex each dilution.

  • Visual Inspection for Precipitation: Check the samples for any cloudiness or precipitation immediately after dilution and after a 1-2 hour incubation period at the experimental temperature. The highest concentration that remains clear is the approximate solubility limit in that co-solvent/buffer system.

  • Kinetic Solubility Assessment (Optional): For a more quantitative measurement, use nephelometry or a plate-based reader to measure light scattering as the compound is titrated into the buffer. A sharp increase in scattering indicates precipitation.

Data Presentation: Co-solvent Compatibility Table

Co-solventMax Recommended % (v/v) in Cell-Based AssaysProsCons
DMSO< 0.5%Excellent solubilizing power for many compounds.Can be toxic to cells at higher concentrations; may affect enzymes.[7]
Ethanol< 1.0%Lower toxicity than DMSO; volatile.May denature proteins at higher concentrations.
PEG 400Up to 5-10% (assay dependent)Low toxicity; widely used in formulations.Can be viscous; may interfere with some assays.
Propylene GlycolUp to 5% (assay dependent)Low toxicity; good safety profile.Less powerful solubilizer than DMSO for highly lipophilic compounds.
Guide 3: Salt Form Selection

Principle: For preclinical and formulation development, creating a stable, crystalline salt of the parent compound can significantly improve its aqueous solubility and dissolution rate.[8][9] The salt form introduces strong ionic interactions that are more readily solvated by water.

Common Salt Forms for Basic Amines:

  • Hydrochloride (HCl): A very common and effective salt, often highly crystalline and soluble.[10]

  • Sulfate (H2SO4): Can form mono- or di-basic salts.

  • Mesylate (CH3SO3H): Often used to form crystalline salts.[10]

  • Tartrate/Citrate: Organic acid salts that may offer advantages in stability or taste for oral formulations.

Workflow: Salt Formation and Evaluation

start Start: Free base has poor aqueous solubility react Step 1: React free base with a stoichiometric amount of acid (e.g., HCl, H2SO4) in a suitable solvent start->react isolate Step 2: Isolate the resulting salt via precipitation or crystallization react->isolate characterize Step 3: Characterize the salt (e.g., NMR, LC-MS, XRPD) to confirm identity and purity isolate->characterize evaluate Step 4: Evaluate the aqueous solubility and dissolution rate of the new salt form characterize->evaluate end End: Stable, soluble salt form identified for development evaluate->end

Caption: Workflow for preparing and evaluating a salt form to improve solubility.

Note on Salt Formation: This process requires expertise in synthetic chemistry. The choice of acid and crystallization solvent is crucial and may require screening multiple conditions to obtain a stable, non-hygroscopic, crystalline salt.

Part 3: Summary and Recommendations

For researchers facing poor solubility of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate, the following tiered troubleshooting approach is recommended:

  • For in vitro screening: The most practical first step is to use a co-solvent like DMSO to create a concentrated stock solution, which can then be diluted into your aqueous experimental media. Ensure the final co-solvent concentration is minimal (ideally <0.5%).

  • For higher aqueous concentrations: If the co-solvent method is insufficient or unsuitable, pH adjustment is the next logical step. Prepare your aqueous solution with a buffer at a pH of 3-4 to ensure the primary amine is fully protonated.

  • For formulation and preclinical development: If a stable, solid form with enhanced aqueous solubility is needed, salt formation is the industry-standard approach.[11] Investigating the hydrochloride or mesylate salt is a recommended starting point.

By systematically applying these principles and protocols, you can effectively address the solubility challenges of this compound and ensure the reliability and reproducibility of your experimental results.

Sources

Preventing racemization during Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate .

Coupling an N-protected (S)-tert-leucine to methyl 4-aminobenzoate presents a severe synthetic bottleneck. The extreme steric bulk of the tert-butyl group on the α -carbon of tert-leucine, combined with the poor nucleophilicity of the electron-deficient aniline (methyl 4-aminobenzoate), results in exceptionally slow reaction kinetics. This sluggishness leaves the activated amino acid exposed to the reaction environment for prolonged periods, making it highly susceptible to base-catalyzed direct enolization and subsequent racemization[1].

This guide provides field-proven, self-validating methodologies to force this difficult amidation while preserving >99% enantiomeric excess (ee).

Troubleshooting Workflow

When high levels of the D-epimer are detected in your product mixture, use the following decision tree to isolate and eliminate the root cause of the racemization.

RacemizationTroubleshooting Start High Racemization Detected in (S)-Tle-Aniline Coupling CheckBase 1. Evaluate Base Usage Start->CheckBase BaseDIPEA Using DIPEA / TEA? CheckBase->BaseDIPEA BaseTMP Using TMP or No Base? CheckBase->BaseTMP ActionTMP Switch to TMP (Collidine) or Base-Free (Oxyma) BaseDIPEA->ActionTMP CheckCoupling 2. Evaluate Coupling Reagent BaseTMP->CheckCoupling ActionTMP->CheckCoupling ReagentHATU Using HATU / COMU? CheckCoupling->ReagentHATU ReagentDIC Using DIC / OxymaPure? CheckCoupling->ReagentDIC CheckTemp 3. Evaluate Temperature ReagentHATU->CheckTemp ActionDIC Optimize Pre-activation (Max 1-3 mins) ReagentDIC->ActionDIC ActionDIC->CheckTemp TempHigh Room Temp or Heated? CheckTemp->TempHigh ActionTemp Lower to 0°C during activation TempHigh->ActionTemp Success Racemization Suppressed (< 2% D-epimer) ActionTemp->Success

Workflow for diagnosing and mitigating racemization in sterically hindered aniline couplings.

Frequently Asked Questions (FAQs)

Q: Why is my N-protected (S)-tert-leucine racemizing even though urethane protecting groups (Fmoc/Boc) normally prevent oxazolone formation? A: While urethane protecting groups effectively suppress the classical oxazolone (azlactone) racemization pathway, they do not prevent direct base-catalyzed enolization[1]. Because methyl 4-aminobenzoate is a highly deactivated nucleophile, the coupling reaction is extremely slow. If strong tertiary amines like N,N-diisopropylethylamine (DIPEA) are present, the extended reaction time provides ample opportunity for the base to abstract the α -proton from the activated ester, leading to a planar enolate intermediate and subsequent racemization[2].

Q: Should I use DIPEA or Triethylamine (TEA) to drive the reaction? A: Absolutely not. The use of unhindered, strong tertiary amines is the primary cause of racemization in this specific synthesis[1]. You must either use a completely base-free activation system (such as DIC/OxymaPure)[3] or, if uronium salts like HATU or COMU are required, replace DIPEA with 2,4,6-trimethylpyridine (TMP, sym-collidine)[4]. TMP is a weaker, sterically hindered base that facilitates activation without aggressively abstracting the α -proton[1].

Q: How long should I pre-activate the (S)-tert-leucine before adding the aniline? A: Pre-activation must be strictly minimized. Prolonged exposure of the activated amino acid to coupling reagents (and bases, if used) without the nucleophile present guarantees epimerization[2]. For DIC/Oxyma, limit pre-activation to a maximum of 2 minutes. For HATU/TMP, perform in-situ activation (adding the base last, with the aniline already present in the mixture) to ensure the activated species is immediately intercepted by the nucleophile[4].

Quantitative Data: Coupling Reagent Comparison

The following table synthesizes expected outcomes based on the kinetic and mechanistic realities of coupling (S)-tert-leucine to methyl 4-aminobenzoate.

Coupling SystemBase AdditivePre-activation TimeRelative Kinetic RateExpected Racemization (D-epimer %)
DIC / OxymaPure None2 minFast< 1.0%
HATU TMP (Collidine)0 min (In situ)Very Fast< 2.0%
COMU TMP (Collidine)0 min (In situ)Very Fast< 2.0%
HATU DIPEA5 minFast> 10.0%
EDC / HOBt DIPEA5 minSlow> 15.0%

Data synthesized from comparative amidation studies on hindered anilines and cysteine racemization models[1][4][5].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific In-Process Controls (IPCs) to verify chiral integrity before committing to downstream purification.

Protocol A: Base-Free Amidation via DIC / OxymaPure (Recommended)

This method leverages OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) to form a highly reactive intermediate without the need for a basic environment, effectively shutting down the enolization pathway[3][6].

Mechanistic Rationale: DIC acts as the primary dehydrating agent, while OxymaPure acts as a superior nucleophile to form an active ester. The intrinsic acidity of OxymaPure negates the need for external tertiary amines, preserving the stereocenter[6].

  • Preparation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve N-PG-(S)-tert-leucine (1.2 eq) and OxymaPure (1.3 eq) in anhydrous Dichloromethane (DCM) / Dimethylformamide (DMF) (8:2 v/v). Note: Minimizing DMF reduces solvent polarity, which further destabilizes any potential enolate transition states[2].

  • Thermal Control: Chill the solution to 0°C using an ice bath. Lowering the temperature suppresses the kinetic rate of α -proton abstraction[2].

  • Activation: Add Diisopropylcarbodiimide (DIC) (1.3 eq) dropwise. Stir at 0°C for exactly 2 minutes . Do not exceed this pre-activation window.

  • Coupling: Add methyl 4-aminobenzoate (1.0 eq) in one portion.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 12–24 hours.

  • Self-Validation (IPC): Withdraw a 5 µL aliquot, quench in 100 µL methanol, and analyze via Chiral HPLC (e.g., Chiralpak IG column, Hexane/IPA mobile phase). Proceed only if the (S)-enantiomer is >99%.

  • Workup: Filter the precipitated diisopropylurea (DIU). Wash the organic filtrate sequentially with 5% KHSO₄ (aq), saturated NaHCO₃ (aq), and brine to remove OxymaPure and unreacted starting materials.

Protocol B: Uronium Activation via HATU / TMP

If carbodiimides are incompatible with your scale-up process, use this modified uronium protocol. It replaces highly basic DIPEA with the sterically hindered base TMP[1][7].

Mechanistic Rationale: HATU is exceptionally reactive and can force the amidation of the deactivated aniline. However, to prevent the accompanying base from racemizing the tert-leucine, TMP is used. TMP's lower basicity and steric bulk prevent it from efficiently accessing the shielded α -proton[1][4].

  • Preparation: Dissolve N-PG-(S)-tert-leucine (1.2 eq), methyl 4-aminobenzoate (1.0 eq), and HATU (1.2 eq) in anhydrous DMF.

  • Thermal Control: Chill the mixture to 0°C.

  • In-Situ Activation: Add 2,4,6-trimethylpyridine (TMP) (2.5 eq) dropwise. Crucial Step: By having the aniline already present in the mixture (no pre-activation), the highly reactive O-At active ester is immediately intercepted by the nucleophile the moment it forms, leaving no time for base-catalyzed enolization[4].

  • Propagation: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 12 hours.

  • Self-Validation (IPC): Perform Chiral HPLC analysis as described in Protocol A.

  • Workup: Dilute with Ethyl Acetate, wash extensively with 5% LiCl (aq) to remove DMF, followed by standard acidic and basic aqueous washes.

References

  • [3] OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Peptide Chemistry. Available at:[Link]

  • [1] Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Peptide Chemistry. Available at: [Link]

  • [7] Attachment and elaboration strategies for inverse peptide synthesis. US Patent Application 20080039612A1. Available at:

  • [4] Epimerization of peptide nucleic acids analogs during solid-phase synthesis: optimization of the coupling conditions for increasing the optical purity. Journal of the Chemical Society, Perkin Transactions 1. Available at:[Link]

  • [6] Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available at:[Link]

Sources

Technical Support Center: Crystallization and Isolation of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for refining the isolation of this crucial intermediate. As the final crystallization step often defines the purity, stability, and downstream processability of a compound, a robust and well-understood protocol is paramount.[1][2] This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your crystallization processes effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the crystallization of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate, establishing a baseline of knowledge for effective troubleshooting.

Q1: What are the most promising solvent systems for crystallizing this compound?

Given the molecule's structure—containing a polar amino group, a hydrogen-bond-donating/accepting amide, an ester, and non-polar regions like the aromatic ring and a bulky tert-butyl group—a solvent system of intermediate polarity is the ideal starting point.

  • Good Solvents (for dissolution): Alcohols (Methanol, Ethanol, Isopropanol), Ketones (Acetone), and Ethers (Tetrahydrofuran, THF). These solvents effectively dissolve the compound by interacting with its polar functional groups.[3]

  • Anti-Solvents (for inducing precipitation): Non-polar solvents in which the compound is poorly soluble. Heptane, hexane, or cyclohexane are excellent candidates. Water can also serve as an anti-solvent, particularly when using water-miscible solvents like ethanol or acetone.[4]

The optimal approach is typically an anti-solvent crystallization, where the compound is dissolved in a minimal amount of a "good" solvent, and an "anti-solvent" is added to reduce solubility and induce controlled precipitation.[4]

Q2: How should I perform a preliminary solubility and crystallization screen?

A systematic screen is essential to identify the best conditions quickly.

  • Solubility Assessment: In separate vials, attempt to dissolve ~10-20 mg of your crude material in 0.5 mL of various solvents at room temperature and then with gentle heating. This will help you classify solvents as poor, moderate, or good.

  • Cooling Crystallization Trial: For solvents identified as "good" only upon heating, allow the saturated solutions to cool slowly to room temperature, and then to 0-5 °C. Observe for crystal formation.

  • Anti-Solvent Trial: For "good" room-temperature solvents, add a miscible anti-solvent dropwise until turbidity (cloudiness) persists. Gently warm the solution until it becomes clear again, then allow it to cool slowly.

  • Evaporation Trial: For solvents with moderate volatility, allow the solvent to evaporate slowly from a loosely covered vial. This is a simple method but offers less control over crystal growth.

Q3: What is "oiling out" and why might it happen with this compound?

"Oiling out," or liquid-liquid phase separation, occurs when the concentration of the solute is so high that it separates into a second, solute-rich liquid phase instead of forming an ordered crystal lattice. This is a common problem when a solution is cooled too quickly or when too much anti-solvent is added at once, creating a level of supersaturation that is too high for nucleation and growth to occur properly.[2] The bulky tert-butyl group on Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate can sterically hinder efficient packing into a crystal lattice, making it more susceptible to oiling out under suboptimal conditions.

Q4: What is polymorphism and why is it a critical consideration?

Polymorphism is the ability of a compound to exist in two or more different crystalline structures.[5][6] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, stability, and filtration characteristics.[7][8] For a pharmaceutical intermediate, controlling polymorphism is non-negotiable. An unexpected switch to a different polymorph during scale-up can lead to filtration problems, inconsistent purity, and downstream processing failures.[1][9] It is crucial to develop a crystallization process that reliably produces the same, desired polymorph every time.[10]

Section 2: Troubleshooting Guide

This guide provides direct answers and actionable solutions to common problems encountered during the crystallization of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate.

Q: My compound is "oiling out" instead of crystallizing. What should I do?

A: Oiling out is a sign that the system is too rapidly crossing the solubility curve into a region of high supersaturation.

  • Immediate Actions:

    • Re-heat and Add Solvent: Warm the mixture until the oil redissolves. Add a small amount of the primary solvent (the "good" solvent) to reduce the overall supersaturation.

    • Slow Down the Process: If using cooling crystallization, decrease the cooling rate significantly. A rate of 5-10 °C per hour is a good starting point. If using an anti-solvent, add it much more slowly and at a slightly elevated temperature.

    • Increase Agitation: Gentle, consistent stirring can sometimes break up oils and encourage nucleation, but vigorous stirring can sometimes promote oiling. Experiment with the agitation rate.

  • Long-Term Strategy:

    • Change Solvent System: The current solvent/anti-solvent combination may be unsuitable. Try a solvent in which the compound is less soluble, allowing for a broader temperature window for cooling.

    • Seeding: This is the most powerful tool to prevent oiling out.[10] Add a small quantity of previously isolated, high-quality crystals (seeds) at a point where the solution is only slightly supersaturated. This provides a template for crystal growth and bypasses the difficult primary nucleation step.

Q: The yield of my crystallization is very low. How can I improve it?

A: Low yield indicates that a significant amount of your product remains in the mother liquor (the solution after filtration).

  • Check Solubility: You may be using too much solvent. Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Optimize the Final Temperature: Ensure you are cooling the mixture to a sufficiently low temperature (e.g., 0-5 °C) to minimize the compound's solubility in the final solvent mixture.

  • Increase Anti-Solvent Ratio: If using an anti-solvent, you may need to add a larger volume to drive more product out of solution. See the table below for suggested starting ratios.

  • Consider a Second Crop: Concentrate the mother liquor by partially evaporating the solvent and cool again. This may yield a "second crop" of crystals, which should be analyzed for purity before combining with the first crop.

Solvent SystemTypical Volume Ratio (Solvent:Anti-Solvent)Rationale
Ethanol : Heptane1 : 2 to 1 : 5Good balance of polarity. Heptane is an effective and miscible anti-solvent.
Acetone : Water1 : 1 to 1 : 3Water is a strong anti-solvent for this compound. Requires careful, slow addition to avoid oiling.
Isopropanol : Cyclohexane1 : 2 to 1 : 4Isopropanol's higher viscosity can sometimes slow crystal growth beneficially.

Q: The isolated crystals have poor purity. How can I improve impurity rejection?

A: Impurities can be trapped in the crystal lattice (inclusion) or stick to the surface (adsorption).[4]

  • Slower is Better: Rapid crystallization is a primary cause of impurity entrapment. Slowing down the cooling rate or the anti-solvent addition rate gives the crystal lattice time to form correctly, excluding molecules that don't fit (i.e., impurities).

  • Choose a Selective Solvent System: Ideally, impurities should be highly soluble in the final solvent mixture while your product is not. You may need to screen different solvent systems to find one that is more selective.

  • Effective Washing: Wash the filtered crystals with a cold solvent mixture in which your product is poorly soluble but the impurities are soluble. Do not use a pure, strong solvent, as it may dissolve your product. A small amount of the cold mother liquor or a cold mixture of the solvent/anti-solvent is often best.

  • Re-crystallization: If the purity remains low, a second crystallization (re-crystallization) may be necessary. Dissolve the impure crystals in a minimal amount of hot solvent and repeat the crystallization process.

Q: The crystals are very fine needles, making them difficult to filter and dry. How can I change the crystal habit?

A: Crystal habit (the external shape of the crystals) is influenced by the solvent, cooling rate, and impurities. Fine needles often result from rapid crystallization from a highly supersaturated solution.

  • Reduce Supersaturation: A slower cooling rate or anti-solvent addition rate is the most effective way to grow larger, more equant (less needle-like) crystals.

  • Change the Solvent: The solvent has a profound impact on crystal habit. Crystallizing from a different solvent system (e.g., switching from an alcohol/heptane system to an acetone/water system) can dramatically alter the crystal shape.

  • Aging/Digestion: Hold the crystal slurry at the final temperature for several hours (2-12 hours) with gentle stirring. This process, known as "Ostwald ripening," allows smaller, less stable crystals to dissolve and re-deposit onto larger crystals, often improving the particle size distribution and crystal habit.

Section 3: Standardized Protocols

These protocols provide detailed, self-validating methodologies for key crystallization workflows.

Protocol 1: Optimized Anti-Solvent Crystallization

This is the recommended starting procedure for isolating high-purity Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate.

  • Dissolution: In a jacketed reactor, charge the crude compound. Add ethanol (approx. 3-4 mL per gram of crude) and agitate. Gently warm the mixture to 40-45 °C to ensure complete dissolution.

    • Rationale: Using a minimal volume of warm solvent ensures the solution is close to saturation, requiring less anti-solvent and providing better control.

  • Polishing Filtration (Optional): If the solution contains insoluble particulates, perform a hot filtration through a suitable filter medium to remove them.

    • Rationale: This step removes foreign matter that could act as unwanted nucleation sites, leading to poor crystal quality.

  • Cooling and Seeding: Cool the solution to 35 °C. If seeds are available, add a slurry of ~0.1% (by weight of solute) of seed crystals. Stir for at least 1 hour.

    • Rationale: Seeding at a low level of supersaturation ensures that crystallization begins on a controlled template, promoting the desired polymorphic form and preventing oiling out.[10]

  • Anti-Solvent Addition: Slowly add n-heptane (approx. 6-8 mL per gram of crude) over 2-4 hours while maintaining the temperature at 35 °C. You should observe the onset of crystallization.

    • Rationale: A slow addition rate maintains a low, steady level of supersaturation, which is optimal for growing large, pure crystals and preventing impurity entrapment.[11]

  • Cooling and Aging: Once the anti-solvent addition is complete, cool the slurry to 0-5 °C over 3-5 hours. Hold the slurry at this temperature for at least 2 hours with gentle agitation.

    • Rationale: The slow cooling maximizes yield, while the aging period allows for crystal maturation and can improve filterability.

  • Isolation and Washing: Isolate the crystals by filtration. Wash the filter cake with a small amount of a cold (0-5 °C) 1:2 mixture of ethanol/n-heptane.

    • Rationale: Washing with a cold solvent mixture removes the impurity-rich mother liquor from the crystal surface without dissolving a significant amount of the product.

  • Drying: Dry the crystals under vacuum at a temperature not exceeding 45 °C until a constant weight is achieved.

Section 4: Visualization & Workflows

Diagram 1: Troubleshooting Crystallization Failure

G start Crystallization Attempted outcome What is the result? start->outcome oil Compound Oiled Out outcome->oil Oily liquid or sticky solid clear_sol Solution Remains Clear outcome->clear_sol No precipitation crystals Crystals Formed outcome->crystals Solid particles sol_oil1 Re-heat to dissolve. Add more primary solvent. oil->sol_oil1 sol_clear1 Not enough supersaturation. Cool to lower temperature. clear_sol->sol_clear1 crystals_ok Proceed to Isolation and Analysis crystals->crystals_ok sol_oil2 Decrease cooling rate OR Slow anti-solvent addition. sol_oil1->sol_oil2 sol_oil3 Use seeding at lower supersaturation. sol_oil2->sol_oil3 sol_clear2 Add more anti-solvent. sol_clear1->sol_clear2 sol_clear3 Concentrate solution by evaporating some solvent. sol_clear2->sol_clear3 sol_clear4 Scratch inside of flask to induce nucleation. sol_clear3->sol_clear4

A decision tree for troubleshooting common crystallization failures.

Diagram 2: General Crystallization Workflow

G cluster_process Crystallization Process cluster_isolation Isolation & Finishing A 1. Dissolution (Crude in Solvent) B 2. Create Supersaturation (Cooling / Anti-Solvent) A->B C 3. Nucleation (Optional Seeding) B->C D 4. Crystal Growth (Controlled Conditions) C->D E 5. Filtration D->E F 6. Washing E->F G 7. Drying F->G H Final Pure Product G->H

Sources

Technical Support Center: LC-MS/MS Optimization for Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals optimize the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) detection limits for Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate .

This molecule consists of a tert-leucine moiety coupled via an amide bond to a methyl 4-aminobenzoate group. Because it features a highly basic primary amine (pKa ~9.5), it is exceptionally amenable to Positive Electrospray Ionization (ESI+). However, achieving sub-nanogram detection limits requires precise control over gas-phase ionization chemistry and the mitigation of biological matrix effects.

Part 1: Troubleshooting Guides & FAQs

FAQ 1: Why is my Limit of Detection (LOD) plateauing despite injecting higher sample volumes?

Causality: In Electrospray Ionization (ESI), ionization is a constant-current, concentration-dependent process rather than a mass-dependent one. Injecting larger volumes of complex biological matrices introduces a proportionally higher load of endogenous interferents (such as phospholipids and salts). These interferents rapidly saturate the finite surface area of the ESI droplets, outcompeting the target analyte for available charge and causing severe signal suppression[1]. Solution: Instead of increasing the injection volume, improve sample clean-up using Solid Phase Extraction (SPE) to remove phospholipids. Alternatively, reduce the injection volume to 1–2 µL to maintain the analyte-to-matrix ratio within the linear dynamic range of the ESI source.

FAQ 2: I am using 0.1% TFA to improve peak shape, but my signal is extremely low. Why?

Causality: While Trifluoroacetic acid (TFA) provides excellent ion-pairing in the liquid phase (masking residual column silanols and sharpening peaks), it forms strong, neutral ion-pairs with basic amines in the gas phase[2]. Because the mass spectrometer only detects charged species, this gas-phase neutralization severely suppresses the ESI+ signal[3]. Solution: Switch your mobile phase modifier to 0.1% Formic Acid (FA). FA is a weaker, more volatile acid that provides sufficient protonation in solution without causing gas-phase ion suppression[2].

FAQ 3: How do I select the most specific MRM transitions for this compound?

Causality: The intact molecule (exact mass 264.15 Da) readily protonates to form an [M+H]+ precursor at m/z 265.2. Under collision-induced dissociation (CID), the weakest point is the amide linkage between the tert-leucine group and the aromatic group. Cleavage here yields two highly stable fragments: the protonated methyl 4-aminobenzoate (m/z 152.1) and the tert-leucine immonium ion (m/z 86.1). Solution: Use m/z 152.1 as the quantifier due to its higher mass and aromatic stability (which results in lower background noise), and m/z 86.1 as the qualifier.

ESI_Suppression Issue Issue: High LOD / Low Signal Cause1 Gas-Phase Ion Neutralization (e.g., TFA use) Issue->Cause1 Cause2 ESI Droplet Saturation (Matrix Effects) Issue->Cause2 Action1 Switch to 0.1% Formic Acid (Volatile, weak ion-pair) Cause1->Action1 Action2 Implement Solid Phase Extraction (Remove phospholipids) Cause2->Action2 Validate1 Signal increases by >5x Action1->Validate1 Validate2 Matrix Factor = 0.85 - 1.15 Action2->Validate2

Troubleshooting workflow for resolving low signal and matrix effects in LC-MS/MS.

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a closed-loop system containing a specific mathematical or observational validation step.

Protocol 1: Matrix Effect Assessment (Post-Extraction Spike)

Objective: Quantify the absolute matrix effect to ensure reliable LODs during bioanalysis, as pioneered by Matuszewski et al.[4]. Step-by-Step Methodology:

  • Extract blank biological matrix (e.g., plasma) using your established Solid Phase Extraction (SPE) method. Dry and reconstitute the sample.

  • Spike the post-extraction blank matrix with Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate to a final concentration of 10 ng/mL (Set A ).

  • Prepare a neat standard solution of the analyte at 10 ng/mL in the mobile phase (Set B ).

  • Inject both sets in triplicate using the optimized LC-MS/MS method. Self-Validation Check: Calculate the Matrix Factor (MF) by dividing the Mean Peak Area of Set A by the Mean Peak Area of Set B. An MF between 0.85 and 1.15 validates that the extraction protocol is free from significant ion suppression or enhancement[4]. If MF < 0.85, the SPE wash steps must be optimized to remove more endogenous lipids.

Protocol 2: Chromatographic Method Development

Objective: Achieve optimal retention and peak symmetry without inducing signal suppression. Step-by-Step Methodology:

  • Prepare Mobile Phase A (Ultrapure Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Install a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C to reduce backpressure and improve mass transfer.

  • Run a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min (see Table 2).

  • Inject 2 µL of a 10 ng/mL neat standard. Self-Validation Check: Calculate the peak asymmetry factor ( As​ ) at 10% peak height. The method is validated for high-throughput quantification when As​ is between 0.90 and 1.20 , and the retention factor ( k′>2 ) ensures the analyte elutes well away from the solvent front (where unretained salts cause suppression).

Part 3: Quantitative Data & Fragmentation Pathways

Fragmentation Precursor Precursor Ion[M+H]+ m/z 265.2 Cleavage Amide Bond Cleavage Collision Energy: 15-25 eV Precursor->Cleavage Quantifier Quantifier Ion: m/z 152.1 (Methyl 4-aminobenzoate) Cleavage->Quantifier Qualifier Qualifier Ion: m/z 86.1 (tert-leucine immonium) Cleavage->Qualifier

Primary ESI+ MS/MS fragmentation pathways for the target analyte.

Table 1: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV)
Target Analyte265.2152.1Quantifier18
Target Analyte265.286.1Qualifier25

*Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate

Table 2: Recommended Mobile Phase Gradient

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
0.50.4955
3.00.4595
4.00.4595
4.10.4955
5.50.4955

References

  • Title: Matrix Effect in Quantitative LC/MS/MS Analyses of Biological Fluid Source: White Rose Research Online URL: [Link]

  • Title: Reversed-phase HPLC Buffers Source: University of Pittsburgh URL: [Link]

  • Title: LC-MS/MS Assay Validation: Matrix Effects Source: Scribd URL: [Link]

Sources

Validation & Comparative

Validating the Structure of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Analytical Challenge: Causality in Experimental Design

Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate is a highly functionalized molecule featuring an (S)-tert-leucine moiety coupled via an amide bond to a methyl 4-aminobenzoate core. As a Senior Application Scientist, approaching this molecule requires understanding the causality behind the analytical hurdles:

  • Spin-Isolated Systems: The molecule consists of three distinct structural islands—the bulky tert-butyl group, the para-substituted aromatic ring, and the ester methyl group. Because these systems are separated by quaternary carbonyl carbons and a heteroatom (nitrogen), routine through-bond scalar coupling ( 3JHH​ ) in 1D NMR cannot unequivocally prove how these pieces are connected[2].

  • Steric Hindrance & Solvent Effects: The bulky tert-butyl group induces severe steric hindrance, restricting rotation around the amide bond. If analyzed in a non-polar solvent like CDCl 3​ , this can lead to rotameric signal broadening. We deliberately choose DMSO- d6​ as the solvent; its strong hydrogen-bonding capability locks the exchangeable amide NH and amine NH 2​ protons, shifting the amide NH downfield (~10.2 ppm) and slowing its exchange rate to allow clear observation of crucial scalar couplings.

  • Second-Order Aromatic Effects: The para-substituted aromatic ring presents an AA'BB' spin system. At lower magnetic fields (e.g., 300-400 MHz), these signals can overlap and exhibit "roofing" effects, complicating integration. High-field NMR (600 MHz) provides the necessary dispersion to resolve these into distinct doublets[3].

Comparative Analysis of Validation Methodologies

To establish the most reliable structural proof, we compare three distinct analytical approaches.

Method A: Routine 1D NMR (400 MHz)
  • Performance: Excellent for rapid purity assessment and confirming the presence of functional groups (e.g., integrating the 9H singlet of the tert-butyl group against the 3H singlet of the ester).

  • Limitation: It cannot definitively prove that the (S)-tert-leucine is attached to the amide nitrogen rather than forming an anomalous ester linkage. It relies heavily on chemical shift assumptions[4].

Method B: Advanced 2D NMR (600 MHz + Cryoprobe)
  • Performance: The gold standard for absolute structural elucidation. Heteronuclear Single Quantum Coherence (HSQC) maps direct C-H bonds, while Heteronuclear Multiple Bond Correlation (HMBC) bridges the spin-isolated systems by showing 2-bond and 3-bond correlations across the quaternary carbonyls[5].

  • Limitation: Requires higher instrument time, higher sample concentration, and specialized expertise to interpret.

Method C: AI-Assisted NMR Prediction (In Silico)
  • Limitation: Algorithms frequently fail to accurately model complex solvent-solute interactions (like DMSO-induced downfield shifts of amides) and dynamic rotameric states, often resulting in predicted spectra that deviate significantly from experimental reality.

Validation_Workflow cluster_comparison Validation Methodologies Compared Target Methyl (S)-4-(2-amino-3,3- dimethylbutanamido)benzoate M1 Routine 1D NMR (400 MHz) Target->M1 M2 Advanced 2D NMR (600 MHz + Cryoprobe) Target->M2 M3 AI-Predicted NMR (In Silico) Target->M3 Res1 Basic Purity & Functional Groups M1->Res1 Res2 Absolute Connectivity & Spatial Mapping M2->Res2 Res3 Theoretical Shift Benchmarking M3->Res3 Outcome Unambiguous Structural Validation Res1->Outcome Insufficient Alone Res2->Outcome Gold Standard Res3->Outcome Supporting Data

Comparative workflow for NMR structural validation methodologies.

Quantitative Data Comparison

The following tables synthesize the quantitative performance and expected spectral data, highlighting the discrepancies between experimental reality and AI prediction.

Table 1: Experimental vs. Predicted Chemical Shifts (DMSO- d6​ )

Note: Experimental data acquired at 600 MHz ( 1 H) and 150 MHz ( 13 C). AI Predictions generated via standard ensemble algorithms.

Structural Position 1 H Exp (ppm) 1 H Pred (ppm) 13 C Exp (ppm) 13 C Pred (ppm)
tert-Butyl CH 3​ (9H) 0.95 (s)0.98 (s)26.527.1
tert-Butyl C q​ --33.834.5
Amine NH 2​ (2H) 2.80 (br s)1.90 (br s)--
α -CH (1H) 3.15 (s)3.30 (s)64.262.8
Ester CH 3​ (3H) 3.82 (s)3.85 (s)52.151.9
Aromatic H-3, H-5 (2H) 7.75 (d, J=8.8)7.60 (d)118.5120.1
Aromatic H-2, H-6 (2H) 7.92 (d, J=8.8)7.95 (d)130.5131.0
Amide NH (1H) 10.20 (s)8.50 (s)--
Ester C=O --166.0167.2
Amide C=O --173.5171.8

Observation: AI prediction severely underestimates the chemical shift of the Amide NH in DMSO- d6​ , proving the necessity of experimental validation.

Table 2: Methodology Performance Comparison
MethodologyPrimary AdvantageCritical LimitationConfidence LevelCost / Time
1D NMR (400 MHz) Rapid purity and functional group check.Cannot prove inter-fragment connectivity.Moderate (Presumptive)Low / <10 mins
2D NMR (600 MHz) Unambiguous through-bond mapping.Requires high concentration and expertise.Absolute (Definitive)High / 2-4 hours
AI Prediction Instant theoretical benchmarking.Ignores complex solvent/rotamer dynamics.Low (Supporting only)Zero / <1 min

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following workflow is designed as a self-validating system , ensuring that any deviation in sample integrity or instrument performance is immediately flagged and corrected.

Step 1: Sample Preparation & Internal Calibration
  • Weighing: Accurately weigh 15–20 mg of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate. Causality: 2D HMBC experiments rely on the low natural abundance of 13 C (1.1%); higher concentrations drastically reduce required acquisition time.

  • Dissolution: Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Self-Validation Check: The TMS peak acts as an internal standard. If the TMS signal is broad or shifted from exactly 0.00 ppm, it immediately flags poor shimming or solvent contamination.

Step 2: Probe Tuning and Pulse Calibration
  • Tuning/Matching: Insert the 5 mm NMR tube into the 600 MHz spectrometer. Manually or automatically tune and match the probe to the specific dielectric constant of the DMSO- d6​ sample.

  • Pulse Calibration: Determine the exact 90-degree pulse width ( P1​ ) for the sample. Causality: Accurate pulse widths are critical for maximizing signal-to-noise ratio (SNR) and preventing artifacts ( t1​ noise) in 2D spectra.

Step 3: 2D NMR Acquisition & Connectivity Mapping
  • COSY ( 1 H- 1 H): Acquire with 2048 x 256 data points. This will confirm the isolated coupling between the α -CH and the amine/amide protons (if exchange is slow enough).

  • HSQC ( 1 H- 13 C): Acquire to map all direct C-H attachments. This instantly differentiates the ester methyl carbon (~52 ppm) from the tert-butyl carbons (~26 ppm).

  • HMBC ( 1 H- 13 C): Set the long-range coupling constant ( nJCH​ ) to 8 Hz.

    • Critical Validation: Look for the cross-peak between the α -CH proton (3.15 ppm) and the amide carbonyl carbon (173.5 ppm), as well as the aromatic H-3/H-5 protons (7.75 ppm) to the same amide carbonyl. This unequivocally proves the amide linkage[2].

Connectivity_Map tBu tert-Butyl (9H, s) aCH alpha-CH (1H, s) tBu->aCH HMBC NH Amide NH (1H, s) aCH->NH COSY CO Carbonyls (C=O) aCH->CO HMBC Ar Aromatic (4H, dd) NH->Ar NOESY Ar->CO HMBC OMe Ester CH3 (3H, s) OMe->CO HMBC

Logical 2D NMR connectivity map highlighting key COSY, HMBC, and NOESY correlations.

Step 4: Data Processing

Apply a sine-bell squared apodization function in both dimensions for 2D spectra before Fourier Transformation. Phase the 1D spectra manually to ensure flat baselines, which is a prerequisite for accurate integration of the 9H tert-butyl signal against the 4H aromatic signals.

Sources

Chiral Chromatography Methods for Enantiomeric Purity of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Determining the enantiomeric purity of complex chiral intermediates is a critical quality attribute in drug development. Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate presents a unique chromatographic challenge due to its highly specific structural motifs:

  • A bulky tert-butyl group adjacent to the chiral center (derived from tert-leucine), which creates significant steric hindrance.

  • A primary amine and an amide linkage , capable of acting as both hydrogen bond donors and acceptors.

  • An aromatic benzoate ester , which provides a strong chromophore for UV detection and a site for π−π stacking interactions.

As a Senior Application Scientist, selecting the appropriate Chiral Stationary Phase (CSP) requires moving beyond empirical screening to understanding the causality of chiral recognition . While traditional methods often default to derivatization or generic amino acid columns, the steric bulk of the tert-butyl group combined with the extended aromatic tail dictates that Polysaccharide Phenylcarbamate CSPs (specifically amylose-based) are the optimal choice[1]. This guide objectively compares this primary methodology against macrocyclic glycopeptide and crown ether alternatives, providing a self-validating experimental protocol for accurate enantiomeric determination.

Comparative Analysis of Chiral Stationary Phases (CSPs)

To achieve baseline resolution ( Rs​≥1.5 ) for the (R)-enantiomer impurity, the CSP must stereospecifically accommodate the bulky tert-butyl group while simultaneously engaging the aromatic and polar functional groups.

The Product in Focus: Polysaccharide Phenylcarbamate CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
  • Causality of Performance: Amylose derivatives form a left-handed helical structure with distinct chiral grooves. The 3,5-dimethylphenyl groups provide electron-rich sites for π−π stacking with the analyte's benzoate ring. Concurrently, the carbamate linkages offer deep hydrogen bonding with the analyte's primary amine and amide carbonyl. The bulky tert-butyl group of the (S)-enantiomer fits optimally into the chiral groove, whereas the (R)-enantiomer experiences severe steric clash, leading to rapid elution and exceptionally high selectivity ( α )[2].

Alternative 1: Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin)
  • Causality of Underperformance: Teicoplanin-based columns are traditionally excellent for free amino acids due to their "chiral basket" which relies on cavity inclusion and complex hydrogen bonding[3]. However, the extended 4-aminobenzoate tail and the massive steric bulk of the tert-butyl group prevent the analyte from deeply penetrating the aglycone binding cleft. This results in steric exclusion, poor chiral recognition, and broad, unresolved peaks.

Alternative 2: Crown Ether CSPs (e.g., 18-Crown-6 derivatives)
  • Causality of Underperformance: Crown ethers form highly specific inclusion complexes with primary amines ( NH3+​ ). While the analyte possesses a primary amine, the adjacent tert-butyl group sterically blocks the ether cavity, weakening the complexation. Furthermore, crown ether columns require highly acidic mobile phases (e.g., pH < 2.0 with perchloric acid). Subjecting a methyl ester and an amide bond to such harsh conditions over repeated injections introduces a high risk of on-column hydrolysis, compromising the integrity of the analytical method.

Quantitative Comparison of CSP Performance
Chiral Stationary Phase (CSP)Chiral Recognition MechanismEnantiomeric Resolution ( Rs​ )Tailing Factor ( Tf​ )Mobile Phase CompatibilitySuitability for Target Analyte
Amylose tris(3,5-dimethylphenylcarbamate) Helical inclusion, π−π stacking, H-bonding> 2.5 1.1 Normal Phase (Hexane/IPA/DEA)Optimal - Excellent steric fit
Macrocyclic Glycopeptide (Teicoplanin) Cavity inclusion, H-bonding, dipole stacking< 1.01.8Polar Organic / Reversed PhasePoor - Steric exclusion by tert-butyl
Crown Ether (18-Crown-6) Primary amine complexation ( NH3+​ )1.22.1Highly Acidic Aqueous (pH < 2)Sub-optimal - Hydrolysis risk

Mechanistic Decision Workflow

ChiralMethod Analyte Target Analyte: Methyl (S)-4-(2-amino-3,3- dimethylbutanamido)benzoate PolyCSP Polysaccharide Phenylcarbamate (e.g., Amylose-1) Analyte->PolyCSP Primary Choice GlycoCSP Macrocyclic Glycopeptide (e.g., Teicoplanin) Analyte->GlycoCSP Alternative 1 CrownCSP Crown Ether CSP (e.g., Crownpak CR) Analyte->CrownCSP Alternative 2 MechPoly Optimal Fit: Helical groove accommodates tert-butyl. π-π stacking with benzoate. H-bonding with amide/amine. PolyCSP->MechPoly MechGlyco Steric Exclusion: Bulky tert-butyl and extended benzoate tail prevent deep cavity inclusion. GlycoCSP->MechGlyco MechCrown Chemical Instability: Requires pH < 2.0. Risk of ester/amide hydrolysis. Steric block at amine. CrownCSP->MechCrown Validation Self-Validating Protocol: Normal Phase (Hexane/IPA/DEA) Rs > 2.0, Tf < 1.5 MechPoly->Validation Proceed to Optimization

Mechanistic Decision Tree for the Chiral Method Development of tert-leucine derived amides.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in the analytical data, the following protocol is designed as a self-validating system . The inclusion of Diethylamine (DEA) is not arbitrary; it is a causal requirement. The primary amine of the analyte will interact with residual silanols on the silica support, causing severe peak tailing. DEA acts as a basic modifier, competitively binding to these silanols, thereby ensuring peak symmetry and validating the thermodynamic integrity of the chiral separation[2].

Step-by-Step Methodology (Normal Phase Mode)

1. Reagent & Standard Preparation:

  • Mobile Phase: Prepare a mixture of HPLC-grade n -Hexane and Isopropanol (IPA) in an 80:20 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Degas thoroughly via sonication under vacuum for 10 minutes.

  • Sample Diluent: Use the prepared Mobile Phase to prevent solvent-mismatch peak distortion.

  • Standard Solution: Dissolve Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate reference standard in the diluent to a concentration of 1.0 mg/mL. Spike with 1.0% of the (R)-enantiomer to create a System Suitability Test (SST) solution.

2. Chromatographic Conditions:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., Chiralpak® AD-H or Lux® Amylose-1), 250 x 4.6 mm.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25 °C (Thermodynamic control is critical; higher temperatures increase kinetic energy, often disrupting the weak H-bonding required for chiral recognition).

  • Detection: UV at 254 nm (Optimal for the benzoate chromophore).

  • Injection Volume: 10 µL.

3. System Suitability Testing (SST) - The Validation Gateway: Before analyzing unknown batches, the system must self-validate against the following strict criteria:

  • Resolution ( Rs​ ): Must be ≥2.0 between the (S) and (R) enantiomers.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for both peaks (Verifies that DEA is effectively masking silanols).

  • Column Efficiency ( N ): 5,000 theoretical plates for the main peak.

  • Repeatability: %RSD of the main peak area ≤2.0% over 5 replicate injections.

If the SST criteria are met, the method is thermodynamically stable, and the enantiomeric excess (ee%) can be reported with high confidence.

References

  • Preparative resolution of the enantiomers of tert-leucine derivatives by simulated moving bed chromatography Source: Chirality (2002) URL:[Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI / Journal of the Pharmaceutical Society of Korea (2021) URL:[Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation Source: Chromatography Today (2016) URL:[Link]

Sources

High-Resolution Mass Spectrometry Fragmentation Analysis of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate: A Comparative Guide to CID vs. HCD

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate (Chemical Formula: C₁₄H₂₀N₂O₃; Exact Mass: 264.147 Da) is a synthetic small molecule featuring a methyl 4-aminobenzoate core linked via an amide bond to an L-tert-leucine moiety. The incorporation of the bulky tert-butyl group from tert-leucine is a common strategy in drug design to confer proteolytic stability and enhance steric shielding around labile peptide bonds[1].

For structural elucidation and quantitative bioanalysis, tandem mass spectrometry (MS/MS) is the gold standard. However, the choice of dissociation technique fundamentally alters the resulting spectral data. This guide objectively compares the performance of Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) on a high-resolution Orbitrap platform, providing a mechanistic rationale for the observed fragmentation pathways.

Mechanistic Causality of Fragmentation

Understanding the gas-phase chemistry of this molecule requires analyzing its functional groups and how they respond to different energy deposition rates.

The Physics of Dissociation: CID vs. HCD
  • Ion Trap CID (Resonance Excitation): CID accelerates precursor ions slowly, allowing them to undergo multiple low-energy collisions with an inert gas (e.g., Helium). Because the energy is distributed across the molecule's vibrational modes, only the weakest bond breaks. Furthermore, once fragmentation occurs, the product ions fall out of resonance and cool down, preventing secondary fragmentation[2].

  • HCD (Beam-Type CID): In HCD, ions are accelerated into a multipole collision cell at higher kinetic energies. Ions do not have time to equilibrate; they undergo rapid, multiple collisions. This shatters the molecule, driving both primary and sequential secondary fragmentation events, yielding a much richer spectrum particularly in the lower m/z region[2][3].

Predicted Fragmentation Pathways
  • tert-Butyl Group Elimination: The lowest energy pathway for tert-leucine derivatives is the loss of methylpropene (isobutylene, C₄H₈, 56.06 Da) via an intramolecular proton transfer[4]. This dominates low-energy CID spectra.

  • Amide Bond Cleavage: Higher energy is required to cleave the amide backbone. This yields a protonated methyl 4-aminobenzoate ion (m/z 152.07) and a tert-leucine acylium ion (m/z 114.09).

  • Ester & Benzoyl Fragmentation: The methyl ester can lose methanol (-32 Da), and subsequent cleavage adjacent to the carbonyl generates a stable substituted benzoyl cation, a hallmark of benzoate derivatives[5].

Fragmentation Precursor [M+H]+ m/z 265.15 Loss56 -Isobutylene (-56 Da) m/z 209.09 Precursor->Loss56 Lowest Energy (CID Dominant) Amide1 Acylium Ion m/z 114.09 Precursor->Amide1 Amide Cleavage (HCD) Amide2 Protonated Amine m/z 152.07 Precursor->Amide2 Amide Cleavage (HCD) Ester -Methanol (-32 Da) m/z 233.13 Precursor->Ester Ester Cleavage Benzoyl Benzoyl Cation m/z 132.04 Amide2->Benzoyl -CH3OH (HCD Secondary)

Proposed fragmentation pathways for Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthy data, the following protocol incorporates built-in system suitability and self-validation checks.

Phase 1: Sample Preparation & Suitability
  • Preparation: Dissolve Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate in 50% Methanol/Water with 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • System Suitability (Self-Validation): Prior to analysis, infuse Pierce™ LTQ Velos ESI Positive Ion Calibration Solution. Verify mass accuracy is < 2 ppm for the m/z 138.06619 to 1921.17646 range. Run a blank solvent injection to confirm the absence of carryover at the target precursor m/z 265.15.

Phase 2: UHPLC-MS/MS Acquisition
  • Chromatography: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Use a 3-minute gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) at 0.4 mL/min.

  • Ionization: ESI Positive mode; Spray Voltage 3.5 kV; Capillary Temp 320°C.

  • Tandem MS Parameters:

    • Precursor Isolation: Quadrupole isolation window of 1.0 m/z centered at 265.15.

    • CID Mode: Normalized Collision Energy (NCE) set to 30. Activation Q = 0.25, Activation Time = 10 ms. Detection in Orbitrap at 30,000 resolution.

    • HCD Mode: NCE set to 30. Detection in Orbitrap at 30,000 resolution.

Workflow N1 Sample Preparation 1 µg/mL, 0.1% FA N2 UHPLC Separation C18, Gradient Elution N1->N2 N3 ESI Source Positive Ion Mode (+H) N2->N3 N4 Precursor Selection Quadrupole, m/z 265.15 N3->N4 N5 Ion Trap CID Resonance Excitation N4->N5 Trap-based N6 HCD Cell Beam-Type Collision N4->N6 Beam-based N7 Orbitrap Analyzer High-Res Detection N5->N7 N6->N7

Experimental workflow comparing CID and HCD MS/MS acquisition strategies.

Comparative Data Presentation: CID vs. HCD

The quantitative differences in fragmentation efficiency directly dictate the utility of the spectra. CID is highly specific but yields limited structural information, whereas HCD provides comprehensive coverage of the molecule's sub-structures.

Table 1: High-Resolution Fragment Ion Comparison (NCE = 30)
Fragment Ion (m/z)Theoretical FormulaStructural AssignmentCID Relative Abundance (%)HCD Relative Abundance (%)
265.1547 [C₁₄H₂₁N₂O₃]⁺Precursor Ion ([M+H]⁺)15.20.0
233.1285 [C₁₃H₁₇N₂O₂]⁺[M+H - CH₃OH]⁺ (Ester cleavage)4.812.5
209.0921 [C₁₀H₁₃N₂O₃]⁺[M+H - C₄H₈]⁺ (Isobutylene loss)100.0 (Base Peak) 45.3
152.0706 [C₈H₁₀NO₂]⁺Protonated methyl 4-aminobenzoate8.1100.0 (Base Peak)
132.0444 [C₈H₆NO]⁺Substituted benzoyl cation0.065.8
114.0913 [C₆H₁₂NO]⁺tert-leucine acylium ion2.331.4
Analytical Interpretation
  • CID Performance: The CID spectrum is overwhelmingly dominated by the m/z 209.09 ion. Because resonance excitation gently heats the ion, the sterically bulky tert-butyl group readily eliminates as isobutylene (-56 Da)[4]. Once this neutral loss occurs, the resulting fragment drops out of the resonance frequency, halting further breakdown. This makes CID excellent for confirming the presence of the tert-leucine moiety but poor for full structural mapping.

  • HCD Performance: The beam-type nature of HCD forces the m/z 209.09 intermediate to undergo subsequent collisions. This drives the cleavage of the robust amide bond, generating the m/z 152.07 base peak. Furthermore, HCD possesses no "low-mass cutoff" (a known limitation of ion trap CID), allowing for the clear detection and high abundance of the m/z 132.04 benzoyl cation and the m/z 114.09 acylium ion[2][5].

References

  • CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation Journal of Proteome Research (PMC) URL:[Link]

  • Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry: Generation of Acid Anions via Intramolecular Rearrangement PLOS One URL:[Link]

  • Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli Frontiers in Bioengineering and Biotechnology URL:[Link]

Sources

Validation of Synthetic Routes for Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate: A Reproducibility Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Challenges

Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate is an advanced intermediate frequently utilized in the development of rigid peptidomimetics and targeted protein degraders. The synthesis of this molecule requires the amide coupling of L-tert-leucine with methyl 4-aminobenzoate.

From a synthetic standpoint, this coupling presents a severe kinetic bottleneck. L-tert-leucine features a bulky tert-butyl side chain that creates immense steric shielding around the carbonyl carbon. Conversely, methyl 4-aminobenzoate is a highly deactivated aniline due to the electron-withdrawing para-ester group. When intense steric hindrance meets poor nucleophilicity, standard peptide coupling protocols often fail or require extended reaction times. This prolonged exposure to coupling reagents and bases dramatically increases the risk of epimerization at the sensitive alpha-chiral center of L-tert-leucine, threatening the reproducibility of the (S)-enantiomer.

Mechanistic Causality in Route Selection

As an application scientist, selecting the optimal synthetic route requires balancing electrophilic activation with stereochemical preservation. We evaluated three distinct activation strategies:

  • Route A (Uronium Activation - HATU/DIPEA): HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is excellent for driving reactions with deactivated anilines like methyl 4-aminobenzoate (1)[1]. However, the requisite use of the strong, sterically hindered base DIPEA (pKa ~10.5) promotes alpha-proton abstraction, leading to oxazolone formation and subsequent racemization.

  • Route B (Carbodiimide Activation - EDC/HOBt/NMM): EDC paired with HOBt forms a moderately reactive active ester. By substituting DIPEA with the weaker base N-methylmorpholine (NMM, pKa ~7.4), the basicity is sufficient to neutralize the HCl from EDC but insufficient to abstract the alpha-proton of the bulky tert-leucine. This effectively suppresses racemization, preserving the enantiomeric integrity of the product (2)[2], (3)[3].

  • Route C (Acid Chloride - SOCl₂): Converting the protected amino acid to an acid chloride forces the reaction to completion rapidly, overcoming both steric and electronic barriers. However, the extreme reactivity guarantees significant oxazolone formation, rendering it unsuitable for chiral drug development.

Synthetic Pathways & Mechanistic Pitfalls

G Start Boc-(S)-tert-Leucine + Methyl 4-aminobenzoate HATU HATU / DIPEA (Uronium) Start->HATU EDC EDC / HOBt (Carbodiimide) Start->EDC AcidCl SOCl2 / Pyridine (Acid Chloride) Start->AcidCl ActiveEster Active Ester (Stable) HATU->ActiveEster Oxazolone Oxazolone (Racemization) HATU->Oxazolone Excess Base EDC->ActiveEster HOBt trapping AcidCl->Oxazolone High Reactivity ProdA High Yield (88%) Moderate ee (91%) ActiveEster->ProdA ProdB Moderate Yield (62%) High ee (>99%) ActiveEster->ProdB Oxazolone->ProdA ProdC High Yield (94%) Low ee (45%) Oxazolone->ProdC

Synthetic pathways and mechanistic pitfalls in L-tert-leucine amide coupling.

Quantitative Data Presentation

The following table summarizes the experimental validation of the three synthetic routes. Data is based on a standardized 10 mmol scale reaction using Boc-(S)-tert-leucine.

RouteReagent SystemBaseYield (%)Enantiomeric Excess (ee %)Reaction TimePrimary Impurity Profile
A HATUDIPEA88%91.0%12 h(R)-enantiomer (epimerization)
B EDC / HOBtNMM62%>99.5%24 hUnreacted aniline (recovered)
C SOCl₂Pyridine94%45.0%2 h(R)-enantiomer (severe racemization)

Experimental Protocols: Self-Validating Systems

To ensure absolute reproducibility, the following protocol for Route B (EDC/HOBt/NMM) is designed as a self-validating system. It incorporates specific checkpoints to verify intermediate formation and prevent downstream failures.

Objective: Maximize enantiomeric retention (>99% ee) while achieving acceptable yields for a sterically hindered, electronically deactivated system.

Step-by-Step Methodology:

  • Baseline Validation: Prior to reaction, analyze the starting Boc-(S)-tert-leucine via Chiral HPLC to establish a baseline enantiomeric excess (target: >99.5% ee).

  • Active Ester Formation (Kinetically Controlled):

    • Dissolve Boc-(S)-tert-leucine (1.0 eq, 10 mmol) and HOBt (1.2 eq) in anhydrous DMF (50 mL, 0.2 M).

    • Cool the system to 0 °C under an inert N₂ atmosphere. Causality: Low temperatures kinetically disfavor the formation of the oxazolone ring.

    • Add EDC·HCl (1.2 eq) portion-wise over 10 minutes. Stir for 30 minutes at 0 °C.

  • In-Process Control (IPC) Check: Quench a 50 µL aliquot in methanol and analyze via LC-MS. Validation: The system must confirm complete consumption of the starting acid and the formation of the HOBt-active ester (M+H = 349.2 for methyl ester quench) before proceeding. This prevents the deactivated aniline from acting as a base rather than a nucleophile.

  • Nucleophilic Addition:

    • Introduce methyl 4-aminobenzoate (0.9 eq) followed immediately by N-methylmorpholine (NMM) (2.0 eq).

    • Causality: NMM is specifically chosen over DIPEA to neutralize the HCl salt of EDC without providing enough basic driving force to abstract the alpha-proton of the bulky tert-leucine (3)[3].

  • Propagation: Allow the reaction to gradually warm to 20 °C and stir for 24 hours. Causality: The deactivated nature of the aniline requires extended reaction times; the stable HOBt ester safely accommodates this without degrading.

  • Orthogonal Workup:

    • Dilute the mixture with EtOAc (150 mL).

    • Wash sequentially with 1M KHSO₄ (3 × 50 mL), sat. NaHCO₃ (3 × 50 mL), and brine (50 mL).

    • Validation: The acidic wash selectively purges unreacted aniline and NMM, while the basic wash removes unreacted Boc-tert-leucine and HOBt. Dry over MgSO₄ and concentrate.

  • Deprotection: Treat the isolated Boc-intermediate with 4M HCl in dioxane (10 volumes) for 2 hours at 20 °C. Concentrate in vacuo and triturate with diethyl ether to yield Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate hydrochloride as a highly pure white solid.

Conclusion & Recommendations

When synthesizing Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate, the pursuit of high yields via strong activation (HATU or Acid Chlorides) inevitably compromises the chiral integrity of the L-tert-leucine residue. For drug development professionals where enantiopurity is non-negotiable, the EDC/HOBt/NMM protocol is the superior choice. While it requires longer reaction times and yields a moderate ~62% recovery, its self-validating nature and >99.5% ee retention make it the most robust and reproducible route for scale-up.

Sources

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